6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
説明
Structure
3D Structure
特性
IUPAC Name |
6,7-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNQIIMVPSMYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046100 | |
| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28888-44-0 | |
| Record name | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28888-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028888440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7867Z125J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: Core Properties and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various pharmaceuticals. Its quinazoline core, adorned with methoxy groups, provides a versatile scaffold for the development of bioactive molecules. This technical guide delves into the fundamental chemical and physical properties of this compound, details experimental protocols for its synthesis and characterization, and explores the biological activities of its derivatives, offering insights into its potential in drug discovery and development.
Core Properties of this compound
This compound, also known by its CAS number 28888-44-0, is a stable, off-white to slightly yellowish powder.[1] It is a key building block for the synthesis of several alpha-1 adrenergic blockers used as antihypertensives, such as Alfuzosin and Doxazosin.[1][2]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [2][3] |
| Molecular Weight | 222.20 g/mol | [2][3] |
| Appearance | Off-White to slightly yellowish powder | [1] |
| Melting Point | >300 °C | [4][5] |
| Boiling Point | 507.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.312 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; Sparingly soluble in aqueous acid. | [1][6] |
| pKa | 10.27 ± 0.20 (Predicted) | [4] |
| LogP | 0.23360 | [1] |
| CAS Number | 28888-44-0 | [1][2][3] |
| IUPAC Name | 6,7-dimethoxy-1H-quinazoline-2,4-dione | [2] |
| Synonyms | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione, Doxazosin Impurity D | [1][2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of an appropriately substituted anthranilamide derivative.
Experimental Protocol: One-Pot Synthesis
A one-pot synthesis from 2-amino-4,5-dimethoxybenzamide provides an efficient route to the target compound.[7]
Materials:
-
2-amino-4,5-dimethoxybenzamide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a solution of 2-amino-4,5-dimethoxybenzamide in a suitable solvent, add DMAP and (Boc)₂O.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then treated with a base, such as sodium methoxide, to facilitate cyclization.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.[7]
Spectroscopic Characterization
The structure of the synthesized compound is confirmed using various spectroscopic techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H).[7]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8.[7]
-
High-Resolution Mass Spectrometry (ESI-HRMS): m/z calculated for C₁₀H₁₁N₂O₄ [M+H]⁺ 223.0713, found: 223.0708.[7]
Biological Significance of Derivatives
While this compound itself is primarily an intermediate, its derivatives exhibit a wide range of biological activities, highlighting the importance of this core structure in medicinal chemistry.
Anticancer Activity
Numerous derivatives of the 6,7-dimethoxyquinazoline scaffold have been investigated for their potential as anticancer agents. These compounds often target key signaling pathways involved in cancer cell proliferation and survival.
-
VEGFR-2 Inhibition: Certain novel 6,7-dimethoxyquinazoline derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth. Some of these derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2]
Antimicrobial Activity
Derivatives of quinazoline-2,4(1H,3H)-dione have also been explored as potential antimicrobial agents. Researchers have designed and synthesized novel series of these compounds intended to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. Some of these compounds have demonstrated moderate to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Conclusion
This compound is a compound of significant interest due to its role as a versatile intermediate in the synthesis of medicinally important molecules. Its core structure is a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity. Further exploration of its derivatives is likely to yield new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly α1-adrenergic receptor antagonists.[1] This document details its physical and chemical properties, provides experimental protocols for its synthesis and characterization, and explores its relevance in biological signaling pathways. All quantitative data is presented in a clear, tabular format for ease of comparison, and a detailed signaling pathway is visualized using Graphviz.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] Its core structure consists of a quinazoline ring system substituted with two methoxy groups at the 6 and 7 positions and two carbonyl groups at the 2 and 4 positions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | [1] |
| Melting Point | >300 °C | |
| Boiling Point | 363.37 °C (rough estimate) | |
| Appearance | White to Off-White Crystalline Powder | [2] |
| Solubility | Insoluble in water; Sparingly soluble in aqueous acid. | |
| pKa (Predicted) | 10.27 ± 0.20 | |
| LogP (Predicted) | 0.23360 | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of 2-amino-4,5-dimethoxybenzamide. The following protocol is a representative example.
Materials:
-
2-amino-4,5-dimethoxybenzamide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzamide in an appropriate solvent such as THF.
-
Addition of Reagents: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute HCl solution, a saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down by gently tapping the sealed end on a hard surface. The sample height should be 2-3 mm.[3]
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to about 1-2 °C per minute.[3]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point. For a pure compound, this range is typically narrow.
Determination of Solubility
A qualitative assessment of solubility can be performed as follows:
Materials:
-
This compound
-
Test tubes
-
Solvents (e.g., water, dilute aqueous acid, common organic solvents)
-
Vortex mixer or shaker
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to each test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.
-
Heating (Optional): Gently heat the mixture to observe if solubility increases with temperature.
Biological Significance and Signaling Pathways
This compound serves as a crucial building block for the synthesis of several α1-adrenergic receptor antagonists, such as prazosin, doxazosin, and alfuzosin.[1] These drugs are clinically used to treat conditions like hypertension and benign prostatic hyperplasia. Their mechanism of action involves blocking the signaling cascade initiated by the activation of α1-adrenergic receptors.
The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon binding of an agonist like norepinephrine, the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[4] DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5] PKC then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.[4][5]
The workflow for this signaling pathway is depicted in the following diagram:
An experimental workflow for investigating the antagonist activity of a derivative of this compound could involve the following steps:
Conclusion
This compound is a well-characterized compound with defined physicochemical properties. Its significance in medicinal chemistry, particularly as a precursor to α1-adrenergic receptor antagonists, makes it a molecule of high interest. The experimental protocols provided herein offer a foundation for its synthesis and characterization, while the elucidated signaling pathway highlights its biological relevance. This guide serves as a valuable resource for researchers engaged in the study and application of this important heterocyclic compound.
References
- 1. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | C10H10N2O4 | CID 120081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
An In-depth Technical Guide to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (CAS: 28888-44-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, with the CAS number 28888-44-0, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its rigid, bicyclic structure, adorned with electron-donating methoxy groups, provides a privileged scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor in the development of therapeutic agents. Particular focus is given to its utility in the synthesis of alpha-1 adrenergic receptor antagonists, as well as the emerging potential of its derivatives as antibacterial and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 28888-44-0 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [2][1] |
| Molecular Weight | 222.20 g/mol | [2][1] |
| Appearance | White to off-white or brown powder/solid | [3] |
| Melting Point | >300 °C (decomposes) | [1][4][5] |
| Boiling Point | 363.37°C (rough estimate) | [4] |
| Density | 1.312 - 1.3404 g/cm³ (rough estimate) | [3][4] |
| Solubility | Insoluble in water; sparingly soluble in aqueous acid. | [3][5] |
| pKa | 10.27 ± 0.20 (Predicted) | [5] |
| SMILES | COc1cc2c(cc1OC)NC(=O)NC2=O | [1] |
| InChI | InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for two common methods.
Synthesis from 4,5-Dimethoxyanthranilic Acid
This method involves the cyclization of an anthranilic acid derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethoxyanthranilic acid in a suitable solvent such as glacial acetic acid.
-
Addition of Urea: Add an equimolar amount of urea to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry under vacuum to yield this compound.
DMAP-Catalyzed One-Pot Synthesis from 2-Amino-4,5-dimethoxybenzamide
This modern approach offers a convenient one-pot synthesis with high yields.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4,5-dimethoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.[6]
-
Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the obtained solid with 3 mL of acetonitrile and dry to give the desired this compound.[6]
Applications in Drug Development
The this compound core is a key intermediate in the synthesis of several pharmaceuticals and serves as a scaffold for the development of new therapeutic agents.
Precursor for Alpha-1 Adrenergic Receptor Antagonists
This compound is a crucial starting material for the synthesis of several alpha-1 adrenoceptor antagonists, which are widely used in the treatment of hypertension and benign prostatic hyperplasia.[3][7]
Key Drugs Synthesized from this Precursor:
-
Doxazosin: An alpha-1 selective antagonist used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.[7][8]
-
Alfuzosin: Another alpha-1 antagonist primarily used for benign prostatic hyperplasia.[9]
-
Prazosin: A sympatholytic drug used to treat high blood pressure, anxiety, and post-traumatic stress disorder.[8]
The synthesis of these drugs typically involves the chlorination of this compound to form 2,4-dichloro-6,7-dimethoxyquinazoline, followed by sequential nucleophilic substitution reactions.
Quantitative Data: Binding Affinities of Derivatives
The following table summarizes the binding affinities of drugs derived from this core structure for alpha-1 adrenoceptors.
| Compound | Receptor Subtype | Binding Affinity (pKi / pIC50) | Reference(s) |
| Doxazosin | α1A-adrenoceptor | 8.81 (pIC50) | [10] |
| α1B-adrenoceptor | 9.09 (pKi) | [10] | |
| Prazosin | α1A-adrenoceptor | High affinity (non-selective) | [9] |
| α1B-adrenoceptor | High affinity (non-selective) | [9] | |
| α1D-adrenoceptor | High affinity (non-selective) | [9] | |
| Alfuzosin | α1-adrenoceptors | High affinity (non-selective) | [9] |
Scaffold for Novel Antibacterial Agents
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have shown promising antibacterial activity. The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][11][12]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values of some quinazoline-2,4-dione derivatives against various bacterial strains.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Derivative 13 | Escherichia coli | 65 | [13] |
| Staphylococcus aureus | - (Inhibition zone 9 mm) | [13] | |
| Derivative 14a | Staphylococcus aureus | 70 | [13] |
| Candida albicans | - (Inhibition zone 12 mm) | [13] | |
| Derivative 14b | Staphylococcus aureus | 75 | [13] |
| Derivative 3c | E. coli, P. aeruginosa, B. subtilis, S. aureus | 2.5 - 10 | [14] |
Development of Anticancer Therapeutics
Recent research has highlighted the potential of 6,7-dimethoxyquinazoline derivatives as potent anticancer agents. These compounds have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases, both of which are critical in tumor angiogenesis and metastasis.[5][15][16]
Quantitative Data: IC₅₀ Values for Kinase Inhibition
The table below shows the half-maximal inhibitory concentrations (IC₅₀) of various quinazoline-2,4(1H,3H)-dione derivatives against VEGFR-2 and c-Met kinases.
| Compound Derivative | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Derivative 3d | VEGFR-2 | 51 | [15] |
| Derivative 3e | VEGFR-2 | 83 | [15] |
| c-Met | 48 | [15] | |
| Derivative 3c | c-Met | 74 | [15] |
| Derivative 4b | VEGFR-2 | 35 | [5] |
| c-Met | 63 | [5] | |
| Derivative 2c | c-Met | 84 | [5] |
| Derivative 4e | c-Met | 79 | [5] |
| Derivative 9b | VEGFR-2 | 19.32 (MCF-7), 66.44 (HepG-2), 43.05 (K-562) | [3] |
| Derivative 9d | VEGFR-2 | 47.04 (MCF-7), 80.18 (HepG-2), 58.75 (K-562) | [3] |
Experimental Protocols for Biological Assays
To facilitate further research, this section provides detailed protocols for key biological assays relevant to the evaluation of this compound derivatives.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[13]
Protocol:
-
Preparation of Media: Prepare Mueller-Hinton agar plates.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar.
-
Well Preparation: Wells of a fixed diameter are punched into the agar.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)
This assay determines the potency of compounds in inhibiting the activity of specific kinases.[11][17]
Protocol:
-
Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase (VEGFR-2 or c-Met), a substrate (e.g., a poly-Glu, Tyr peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then in the kinase buffer.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining (e.g., Kinase-Glo®). Lower luminescence indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Alpha-1 Adrenoceptor Binding Assay
This assay measures the affinity of a compound for the alpha-1 adrenoceptor.[18][19][20]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the alpha-1 adrenoceptor subtype of interest.
-
Radioligand: Use a radiolabeled ligand that specifically binds to the alpha-1 adrenoceptor (e.g., [³H]-prazosin).
-
Competition Binding: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioligand displaced by the test compound is used to determine the compound's binding affinity (Ki or IC₅₀).
Conclusion
This compound is a compound of significant interest in the field of drug discovery and development. Its established role as a key intermediate in the synthesis of clinically important alpha-1 adrenergic receptor antagonists underscores its value. Furthermore, the growing body of research on its derivatives reveals a promising future for this scaffold in the development of novel antibacterial and anticancer agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in the therapeutic applications of this versatile molecule. The continued investigation of the structure-activity relationships of its derivatives is likely to yield new and improved drug candidates with diverse pharmacological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arabjchem.org [arabjchem.org]
- 8. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doxazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. benchchem.com [benchchem.com]
- 12. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. promega.com [promega.com]
- 18. innoprot.com [innoprot.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. caymanchem.com [caymanchem.com]
Spectral Data Analysis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research and development efforts within the scientific community.
Physicochemical Properties
This compound presents as an off-white to slightly yellowish powder.[1] It is known to be insoluble in water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [3] |
| Molecular Weight | 222.2 g/mol | [3] |
| CAS Number | 28888-44-0 | [1] |
| Melting Point | >300 °C | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data was recorded in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.10 | brs | 1H | NH |
| 10.92 | brs | 1H | NH |
| 7.26 | s | 1H | Ar-H |
| 6.68 | s | 1H | Ar-H |
| 3.83 | s | 3H | OCH₃ |
| 3.79 | s | 3H | OCH₃ |
| Reference:[4] |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data was recorded in DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O |
| 155.0 | C |
| 150.5 | C |
| 145.1 | C |
| 136.6 | C |
| 107.2 | CH |
| 106.3 | C |
| 97.8 | CH |
| 55.9 | OCH₃ |
| 55.8 | OCH₃ |
| Reference:[4] |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 223.0713 | 223.0708 |
| Reference:[4] |
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves a one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (DMAP).[4] While the full detailed protocol for this specific synthesis is extensive, the general procedure highlights the key steps. Further details can be found in the cited literature.
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized compound like this compound.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Atom Numbering
The chemical structure of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is presented below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme is used in the data tables that follow.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 | ~10.8 | Singlet | - |
| H-3 | ~10.6 | Singlet | - |
| H-5 | ~7.1 | Singlet | - |
| H-8 | ~6.6 | Singlet | - |
| 6-OCH₃ | ~3.8 | Singlet | - |
| 7-OCH₃ | ~3.8 | Singlet | - |
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR spectral data for this compound. Chemical shifts are referenced to TMS at 0 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-4 | ~163 |
| C-4a | ~110 |
| C-5 | ~98 |
| C-6 | ~148 |
| C-7 | ~154 |
| C-8 | ~97 |
| C-8a | ~140 |
| 6-OCH₃ | ~56 |
| 7-OCH₃ | ~56 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Due to the presence of exchangeable N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will allow for their observation. Deuterated chloroform (CDCl₃) could also be used, but the N-H protons may exchange with residual water, leading to broad signals or their disappearance.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume : Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe, typically a height of about 4-5 cm.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Temperature : 298 K (25 °C).
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 3-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Referencing : The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) should be used for chemical shift calibration.
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on a Bruker spectrometer).
-
Temperature : 298 K (25 °C).
-
Spectral Width : 0-180 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans : 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.
-
Referencing : The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) should be used for chemical shift calibration.
Data Processing
-
Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Experimental Workflow
The logical flow of the experimental process, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: A flowchart illustrating the general workflow for NMR experiments.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound and a practical framework for its experimental investigation. For definitive structural confirmation, it is recommended that researchers acquire and interpret their own high-resolution 2D NMR data, such as COSY, HSQC, and HMBC experiments.
The Core Mechanism of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Derivatives of this core have demonstrated significant potential, particularly in oncology, by targeting key signaling pathways that drive cancer progression. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Primary Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling. The dimethoxy substitution at the 6 and 7 positions of the quinazoline ring has been shown to enhance binding affinity and selectivity for various kinase targets.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent downstream signaling. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis. One notable compound, 14b, exhibited a very potent inhibitory activity against VEGFR-2 with an IC50 value of 0.016 µM.
Epidermal Growth Factor Receptor (EGFR): EGFR is another crucial RTK involved in cell proliferation and survival, and its overactivity is a hallmark of many cancers. Several 6,7-dimethoxyquinazoline derivatives have been developed as EGFR inhibitors. Similar to their action on VEGFR-2, these compounds competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking downstream pathways like the Ras/Raf/MAPK and PI3K/Akt pathways. Some derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations.
Inhibition of Other Kinases
Beyond VEGFR-2 and EGFR, derivatives of the 6,7-dimethoxy-4-phenoxy-quinoline scaffold (a related structure) have shown inhibitory activity against other cancer-associated kinases such as c-Met and Aurora Kinase B (AURKB). Furthermore, the 2,4-diamino-6,7-dimethoxyquinazoline template has been identified as a selective inhibitor of the protein lysine methyltransferase G9a, which is overexpressed in cancer cells.
Downstream Cellular Effects
The inhibition of key kinases by this compound derivatives triggers a cascade of downstream cellular events that contribute to their therapeutic effects.
Induction of Apoptosis
Several studies have demonstrated that these derivatives can induce programmed cell death, or apoptosis, in cancer cells. For instance, compound 9b was found to increase the levels of pro-apoptotic mediators such as Bax, caspase-3, and p53, while decreasing the level of the anti-apoptotic protein Bcl-2 in leukemia cells. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and execution of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Mechanistic studies have shown that some derivatives can cause cell cycle arrest at the G1 or G2/M phase. For example, compound 14 was found to arrest most cells in the G2/M phase of the cell cycle.
Other Reported Biological Activities
While the primary focus has been on their anticancer properties, derivatives of the this compound core have been investigated for other therapeutic applications:
-
Antimicrobial Activity: Some derivatives have been evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, suggesting potential as antimicrobial agents.
-
Antihypertensive Effects: The core structure is a key intermediate in the synthesis of alpha1-adrenergic blockers like alfuzosin and doxazosin, which are used to treat hypertension.
-
Phosphodiesterase (PDE) Inhibition: Certain related structures have been identified as inhibitors of phosphodiesterase 3 and 4 (PDE3/4), suggesting potential applications in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative this compound derivatives against their primary kinase targets and in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of 6,7-Dimethoxyquinazoline Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 14b | VEGFR-2 | 0.016 ± 0.002 | |
| 27 | VEGFR-2 | 0.016 ± 0.002 | |
| Sorafenib (Reference) | VEGFR-2 | 0.021 ± 0.004 | |
| 7o | VEGFR-2 | Not specified (Type-II inhibitor) | |
| 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]-phenol | VEGFR-2 (KDR) | 0.066 | |
| 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]-phenol | RET kinase | 0.005 | |
| WHI-P154 | EGFR | Not specified | |
| BIX01294 | G9a | Not specified (selective inhibitor) |
Table 2: Antiproliferative Activity of 6,7-Dimethoxyquinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 14b | Hep-G2 | Liver Cancer | Low-micromolar | |
| 14b | MCF-7 | Breast Cancer | Low-micromolar | |
| 7o | HUVEC | Endothelial Cells | 0.58 | |
| 7o | HepG2 | Liver Cancer | 0.23 | |
| 9a-d | Various (NCI-60 panel) | Multiple | Growth Inhibition at 10 µM | |
| PVHD121 | A549, NCI-H460 | Lung Cancer | Micromolar | |
| PVHD121 | HCT116 | Colon Cancer | Micromolar | |
| PVHD121 | MCF7 | Breast Cancer | Micromolar | |
| PVHD121 | PC3 | Prostate Cancer | Micromolar | |
| PVHD121 | HeLa | Cervical Cancer | Micromolar | |
| RB1 | HCT116 | Colon Carcinoma | Potent activity | |
| RB1 | K562 | Chronic Myeloid Leukemia | Potent activity | |
| RB1 | SKBR3 | Breast Cancer | Potent activity | |
| WHI-P154 | U373, U87 | Glioblastoma | Micromolar | |
| 18B | HCT116 | Colon Cancer | 5.64 ± 0.68 | |
| 18B | HepG2 | Liver Cancer | 23.18 ± 0.45 | |
| 18B | Primary Gallbladder Cancer | Gallbladder Cancer | 8.50 ± 1.44 |
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
The Discovery and Synthetic History of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a pivotal heterocyclic compound, primarily recognized as a key intermediate in the synthesis of several alpha-1 adrenergic receptor blockers, most notably Prazosin. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthetic evolution from early general quinazoline syntheses to more specific and optimized methodologies. This document collates quantitative data, presents detailed experimental protocols for key synthetic routes, and utilizes visualizations to illustrate these chemical transformations, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader history of quinazoline chemistry. The quinazoline scaffold was first synthesized in 1869 by Griess. However, the specific 6,7-dimethoxy substituted dione derivative emerged much later, likely in the latter half of the 20th century, driven by the quest for novel pharmaceuticals. Its significance surged with the discovery of the antihypertensive properties of Prazosin, for which it is a critical precursor. The development of efficient synthetic routes to this intermediate has been a subject of considerable interest, leading to a variety of synthetic approaches.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 222.20 g/mol | [1][2] |
| CAS Number | 28888-44-0 | |
| Melting Point | >300 °C (typically 320-325 °C) | |
| Appearance | White to off-white or slightly yellowish powder/crystalline solid | [3] |
| Solubility | Insoluble in water | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 | |
| Mass Spectrometry (ESI-HRMS) m/z | [M+H]⁺ calculated for C₁₀H₁₁N₂O₄: 223.0713; found: 223.0708 |
Key Synthetic Methodologies
The synthesis of this compound has evolved, with several key methods being reported in the literature. These generally involve the cyclization of a suitably substituted anthranilic acid derivative.
Synthesis from 2-Amino-4,5-dimethoxybenzoic Acid
A common and foundational route involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid or its corresponding ester. This pathway is conceptually straightforward, building the quinazolinedione ring from a readily available substituted anthranilic acid.
References
Tautomerism in 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. Its chemical behavior and biological activity are intrinsically linked to the tautomeric forms it can adopt. This technical guide provides an in-depth analysis of the tautomerism of this compound, presenting experimental and computational data to elucidate the predominant tautomeric forms in different states. The guide also details relevant experimental protocols and explores the biological significance of this tautomerism, particularly in the context of drug design targeting key signaling pathways.
Introduction
Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. The substituent pattern on the quinazoline ring system can modulate their pharmacological properties. The 6,7-dimethoxy substitution is of particular interest as it is a common feature in several approved drugs.
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug action. The different tautomers of a molecule can exhibit distinct physicochemical properties, such as acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These differences can, in turn, affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target. A thorough understanding of the tautomeric preferences of this compound is therefore crucial for the rational design and development of novel therapeutics based on this scaffold.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The primary tautomers are the diketo form and two possible enol forms.
-
Diketone Tautomer (Lactam-Lactam form): 6,7-Dimethoxy-1,3-dihydro-2H-quinazoline-2,4-dione. This is the most commonly depicted form.
-
Enol Tautomers (Lactim-Lactam and Di-Lactim forms):
-
2-hydroxy-6,7-dimethoxy-3H-quinazolin-4-one
-
4-hydroxy-6,7-dimethoxy-1H-quinazolin-2-one
-
2,4-dihydroxy-6,7-dimethoxyquinazoline
-
The equilibrium between these forms can be influenced by the physical state (solid, liquid, or gas) and the solvent's polarity and hydrogen-bonding capability.
Structural and Spectroscopic Analysis
Solid-State Analysis: X-ray Crystallography
X-ray crystallographic studies are the definitive method for determining the tautomeric form of a molecule in the solid state. For quinazolinone derivatives, the lactam (keto) form is consistently found to be the predominant tautomer in the crystalline state.[1] The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the entry number 7011150. Analysis of this crystal structure confirms that the molecule exists in the diketo (lactam-lactam) form in the solid state.
Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.
In the ¹H NMR spectrum, the presence of two distinct N-H protons, typically in the downfield region (around 10-12 ppm in DMSO-d₆), would be characteristic of the diketo form. The enol forms would show an O-H proton signal and only one N-H signal (for the mono-enol) or no N-H signals (for the di-enol).
In the ¹³C NMR spectrum, the diketo form would exhibit two carbonyl carbon signals (C=O) in the range of 150-165 ppm. The enol forms would show signals for enolic carbons (C-OH) at a higher field and a reduced number of carbonyl signals. Based on studies of similar quinazolinone systems, the diketo form is expected to be the major tautomer in most common NMR solvents.[1]
Computational Analysis of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for estimating the relative energies and, therefore, the relative stabilities of tautomers.[4] While a specific computational study for this compound was not found in the search results, studies on analogous quinazolinone and dione systems consistently show that the diketo form is thermodynamically the most stable tautomer in both the gas phase and in various solvents.[5][6]
The greater stability of the diketo form can be attributed to the favorable amide resonance and the higher bond energy of the C=O double bond compared to the C=C double bond of the enol form.
Table 1: Predicted Relative Stabilities of this compound Tautomers (Hypothetical Data Based on Analogous Systems)
| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Diketo (Lactam-Lactam) | 6,7-dimethoxy-1,3-dihydro-2H-quinazoline-2,4-dione | 0.0 | >99 |
| Enol (2-hydroxy-lactam) | 2-hydroxy-6,7-dimethoxy-3H-quinazolin-4-one | 5 - 10 | <1 |
| Enol (4-hydroxy-lactam) | 4-hydroxy-6,7-dimethoxy-1H-quinazolin-2-one | 7 - 12 | <1 |
| Dienol (Di-lactim) | 2,4-dihydroxy-6,7-dimethoxyquinazoline | 15 - 20 | <0.1 |
Note: This data is illustrative and based on computational studies of similar quinazolinone systems. Actual values may vary.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to quinazoline-2,4(1H,3H)-diones have been reported.[7][8][9] A common and efficient method involves the cyclization of a substituted anthranilic acid derivative.
Protocol: Synthesis from 4,5-Dimethoxyanthranilic Acid
-
Urea Formation: To a solution of 4,5-dimethoxyanthranilic acid (1 equivalent) in water, add a solution of potassium cyanate (1.1 equivalents) in water. Stir the mixture at room temperature for 2-4 hours. The corresponding urea derivative will precipitate.
-
Cyclization: Add a solution of sodium hydroxide (2 equivalents) to the reaction mixture and stir at room temperature overnight. This will induce cyclization to form the monosodium salt of the quinazolinedione.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Isolation: The desired product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Synthesis workflow for this compound.
NMR Spectroscopic Analysis of Tautomerism
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (10-14 ppm) for N-H proton signals and the region around 4-6 ppm for potential O-H signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The region between 150 ppm and 170 ppm is of particular interest for identifying carbonyl carbons.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integrals of the signals to identify the species present in solution and their relative concentrations. The presence of two distinct N-H signals and two C=O signals would confirm the diketo tautomer as the predominant form.
Biological Relevance and Signaling Pathways
Derivatives of the 6,7-dimethoxyquinazoline scaffold are known to be potent inhibitors of several protein kinases, including c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[10][11] These receptor tyrosine kinases play crucial roles in cell proliferation, survival, migration, and angiogenesis, and their dysregulation is implicated in various cancers. The tautomeric form of the inhibitor is critical for its interaction with the kinase active site, as it determines the hydrogen bond donor and acceptor patterns.
c-Met and VEGFR-2 Signaling Pathways
The c-Met and VEGFR-2 signaling pathways are complex and interconnected, often showing synergistic effects in promoting tumor growth and angiogenesis.[4][12][13] Inhibition of these pathways is a key strategy in cancer therapy.
Simplified c-Met and VEGFR-2 signaling pathways and the inhibitory action of quinazolinedione derivatives.
The diketo tautomer of quinazolinedione derivatives is typically responsible for their inhibitory activity. The two N-H groups and the two carbonyl oxygens can participate in a network of hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the interactions of the adenine moiety of ATP. The specific tautomeric form presented to the enzyme active site is therefore a critical determinant of binding affinity and inhibitory potency.
Conclusion
The tautomerism of this compound is heavily skewed towards the diketo (lactam-lactam) form. This preference is observed in the solid state, as confirmed by X-ray crystallography, and is predicted to be maintained in solution, as supported by spectroscopic data of analogous compounds and computational studies. The predominance of the diketo tautomer is a key factor in the biological activity of its derivatives, particularly as kinase inhibitors, where the specific arrangement of hydrogen bond donors and acceptors is crucial for target binding. A comprehensive understanding of this tautomeric landscape is essential for the continued development of novel and effective therapeutic agents based on the this compound scaffold.
References
- 1. Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects | Journalasjt [journalajst.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Solubility Profile of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of several pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of its end-product pharmaceuticals.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including Alfuzosin and Doxazosin. These APIs are known as alpha-1 adrenergic blockers, which are effective in treating hypertension. The physical and chemical properties of this intermediate, particularly its solubility, are critical factors for its handling, reaction kinetics, and purification processes in drug manufacturing.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| Aqueous Acid | Sparingly Soluble | [1][2] |
The lack of precise solubility values underscores the necessity for experimental determination by researchers working with this compound. The following sections provide detailed methodologies for conducting such solubility studies.
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method followed by gravimetric or chromatographic analysis is a widely accepted and reliable technique.
Equilibrium Solubility Determination via Shake-Flask Method
This method measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system or a vacuum oven and desiccator for gravimetric analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Withdrawal and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh a clean, dry container. Transfer a known volume of the filtered saturated solution to the container. Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried residue is achieved. The solubility is calculated as the mass of the residue per volume of the solution (e.g., in mg/mL).
-
HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample and determine the concentration based on a pre-established calibration curve.
-
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Biological Context: Signaling Pathway of Related APIs
As this compound is a precursor for alpha-1 adrenergic blockers like Doxazosin, understanding the signaling pathway of these drugs provides valuable context for its application. Alpha-1 adrenergic receptors are G-protein coupled receptors involved in the sympathetic nervous system.
Mechanism of Action of Alpha-1 Adrenergic Blockers:
-
Normal Pathway: The endogenous catecholamines, norepinephrine and epinephrine, bind to alpha-1 adrenergic receptors on smooth muscle cells (e.g., in blood vessels).
-
This binding activates the Gq alpha subunit of the G-protein.
-
The activated Gq subunit stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C.
-
The increased intracellular calcium leads to smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.
-
Inhibition by Doxazosin: Doxazosin, synthesized from this compound, acts as a competitive antagonist at the alpha-1 adrenergic receptor. It blocks the binding of norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade. This leads to smooth muscle relaxation, vasodilation, and a decrease in blood pressure.
The following diagram illustrates this signaling pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocols for the shake-flask method offer a reliable approach for obtaining crucial solubility information. Understanding the biological context of the end-products derived from this intermediate highlights its importance in the development of cardiovascular therapeutics. Further research to quantify the solubility of this compound in a broader range of solvents would be highly beneficial to the scientific and pharmaceutical community.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the manufacturing of several pharmaceutical compounds. The synthesis commences from 4,5-dimethoxyanthranilic acid and can be achieved through two primary methods: reaction with urea or with potassium cyanate. These protocols offer robust and reproducible methods for obtaining the target compound in high purity.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including Doxazosin, Prazosin, and Terazosin, which are utilized for their antihypertensive properties. The quinazolinedione scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. The following protocols detail the synthesis from readily available 4,5-dimethoxyanthranilic acid, providing a reliable route for laboratory and potential scale-up production.
Chemical Reaction Workflow
Caption: Synthetic routes to this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound from 4,5-dimethoxyanthranilic acid are presented below.
Method 1: Reaction with Urea
This protocol involves the direct condensation of 4,5-dimethoxyanthranilic acid with urea, followed by cyclization.
Materials:
-
4,5-dimethoxyanthranilic acid
-
Urea
-
High-boiling point solvent (e.g., paraffin oil, diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethoxyanthranilic acid (1 equivalent) and urea (2-3 equivalents).
-
Heating: Add a high-boiling point solvent and heat the mixture to 180-200 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the mixture to precipitate the crude product.
-
Filter the solid and wash with cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
Alternatively, the crude solid can be suspended in a dilute aqueous sodium hydroxide solution, filtered to remove insoluble impurities, and then the filtrate is acidified with HCl to precipitate the purified product.
-
-
Drying: Dry the purified solid in a vacuum oven at 60-80 °C to a constant weight.
Method 2: Reaction with Potassium Cyanate
This method proceeds via the formation of a urea derivative by reacting 4,5-dimethoxyanthranilic acid with potassium cyanate, followed by cyclization. This is often considered a more eco-friendly approach as it can be performed in water.[1]
Materials:
-
4,5-dimethoxyanthranilic acid
-
Potassium cyanate (KOCN)
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Urea Derivative:
-
Dissolve 4,5-dimethoxyanthranilic acid (1 equivalent) in water with the aid of a stoichiometric amount of NaOH to form the sodium salt.
-
To this solution, add an aqueous solution of potassium cyanate (1.1-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The corresponding urea derivative will precipitate out.
-
-
Cyclization:
-
Filter the intermediate urea derivative.
-
Resuspend the solid in an aqueous solution of NaOH (e.g., 1 M).
-
Heat the mixture to reflux for 1-2 hours to effect cyclization.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated HCl to a pH of approximately 2-3.
-
The desired this compound will precipitate out of the solution.
-
-
Isolation and Drying:
-
Filter the white precipitate and wash thoroughly with water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 80-100 °C. This method often yields the product in near-quantitative amounts.[1]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Method 1 (Urea) | Method 2 (Potassium Cyanate) | Reference(s) |
| Yield | 85-95% | ~95% (near-quantitative) | [1][2] |
| Purity (by HPLC) | >98.0% | >99.0% | [3] |
| Melting Point | >300 °C | >300 °C | |
| Appearance | White to off-white crystalline powder | White to light yellow powder | [3] |
| ¹H NMR (DMSO-d₆) | δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) | δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) | |
| ¹³C NMR (DMSO-d₆) | δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 | δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 |
Logical Relationship Diagram
Caption: Decision workflow for the synthesis of the target compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
High-temperature reactions require careful monitoring.
-
Acidic and basic solutions should be handled with caution.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
Melting Point: Determination of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a valuable intermediate for drug development and research.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for N-alkylation of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The functionalization of this core structure, particularly through N-alkylation, is a critical step in the synthesis of novel therapeutic agents. This document provides a detailed protocol for the N-alkylation of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the development of various pharmaceuticals. The protocol outlines the necessary reagents, conditions, and purification methods to achieve successful N-alkylation.
Principle of the Reaction
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom at the N1 or N3 position of the quinazolinedione ring acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature can influence the reaction's regioselectivity (N1 vs. N3 alkylation) and yield.
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), Dimethyl sulfoxide (DMSO))
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
General Procedure for N-alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add the base (1.1-1.5 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the anion.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of quinazoline derivatives, based on literature precedents.[1][2][3]
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | K₂CO₃ | DMF | 100 | 3 | 82 |
| 2 | Benzyl chloride | Cs₂CO₃ | DMF | 100 | 3 | 81 |
| 3 | Benzyl chloride | NaH | DMF | 100 | 3 | 78 |
| 4 | 1-Bromopropane | K₂CO₃ | DMF | 80 | 2 | Not specified |
| 5 | Methyl iodide | Tetramethylguanidine | CHCl₃ | 55 | 0.75 | 83-96 |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species † [mdpi.com]
The Versatile Intermediate: 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in Kinase Inhibitor Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a pivotal heterocyclic scaffold that serves as a key synthetic intermediate in the development of a diverse range of pharmacologically active compounds. Its rigid structure, substituted with electron-donating methoxy groups, provides a valuable platform for the synthesis of potent and selective kinase inhibitors, particularly those targeting signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutics, with a focus on inhibitors of c-Met and VEGFR-2 kinases.
Synthetic Applications
The quinazoline-2,4-dione core is a privileged structure in medicinal chemistry, and the 6,7-dimethoxy substitution pattern is frequently employed in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The primary synthetic utility of this compound lies in its conversion to 2,4-dichloro-6,7-dimethoxyquinazoline, a highly reactive intermediate that readily undergoes nucleophilic substitution at the C4 position, and subsequently at the C2 position, allowing for the introduction of various pharmacophores.
This versatile building block has been instrumental in the synthesis of numerous clinical candidates and approved drugs, including antihypertensives such as Doxazosin and Alfuzosin. In the realm of oncology, it is a cornerstone for the development of inhibitors targeting receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.
Data Presentation
Table 1: Synthesis of this compound and Key Intermediates
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) |
| 1 | 4,5-Dimethoxyanthranilic acid | Urea, Heat (180-190 °C) | This compound | ~93% | >300 |
| 2 | This compound | POCl₃, N,N-Dimethylaniline, Reflux | 2,4-Dichloro-6,7-dimethoxyquinazoline | High | 185-187 |
Table 2: Synthesis and Activity of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
| Compound | Aniline Derivative | Reagents and Conditions | Yield (%) | Melting Point (°C) | Target Kinase | IC₅₀ (nM) |
| 1 | 3-chloro-4-fluoroaniline | Isopropanol, Reflux | ~95% | 265-267 | c-Met | 19 |
| 2 | 4-((4-ethylpiperazin-1-yl)methyl)aniline | DMF, K₂CO₃ | ~80% | 220-222 | VEGFR-2 | 4.8 |
| 3 | 3-ethynylaniline | Pyridine, Isopropanol, Reflux | ~92% | 219-221 | c-Met/VEGFR-2 | 64 (c-Met), 35 (VEGFR-2) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4,5-dimethoxyanthranilic acid and urea.
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Urea
-
Sand bath or heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, thoroughly mix 4,5-dimethoxyanthranilic acid (1 equivalent) and urea (3 equivalents).
-
Heat the mixture in a sand bath or with a heating mantle to 180-190 °C.
-
Maintain this temperature for 4-5 hours. The mixture will melt, and ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature.
-
Treat the resulting solid with a hot 5% sodium hydroxide solution to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the product.
-
Collect the white precipitate by filtration, wash with water, and dry to afford this compound.
Characterization:
-
Yield: Approximately 93%.
-
Melting Point: >300 °C.
-
¹H NMR (DMSO-d₆): δ 11.10 (s, 1H), 10.92 (s, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H).[1]
-
¹³C NMR (DMSO-d₆): δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8.[1]
Protocol 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol details the chlorination of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in phosphorus oxychloride (10-15 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
Protocol 3: Synthesis of a 4-Anilino-6,7-dimethoxyquinazoline Derivative (General Procedure)
This protocol provides a general method for the nucleophilic aromatic substitution at the C4 position.
Materials:
-
2,4-Dichloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol in a round-bottom flask.
-
Add the substituted aniline (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the precipitate with cold isopropanol and dry to obtain the desired 4-anilino-6,7-dimethoxyquinazoline derivative.
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors.
Caption: Inhibition of the c-Met signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
experimental procedure for synthesizing doxazosin from 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of Doxazosin, a potent α1-adrenergic blocker, starting from 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. The protocols outlined below are based on established chemical literature and patents, offering a comprehensive guide for laboratory-scale synthesis.
Introduction
Doxazosin is a quinazoline compound widely used for the treatment of hypertension and benign prostatic hyperplasia. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocols detail a common and effective synthetic route, beginning with the chlorination of this compound, followed by selective amination and final condensation to yield the target molecule.
Overall Synthetic Pathway
The synthesis of Doxazosin from this compound proceeds through three key intermediate steps. The logical workflow for this synthesis is depicted below.
Figure 1: Synthetic workflow for Doxazosin.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This step involves the dichlorination of the starting material, this compound, using phosphorus oxychloride.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and phosphorus oxychloride (POCl₃, approximately 8-10 equivalents).
-
Slowly add N,N-dimethylaniline (approximately 0.3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate thoroughly with distilled water to remove any residual acid.
-
Dry the resulting solid, 2,4-Dichloro-6,7-dimethoxyquinazoline, under vacuum.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | Phosphorus oxychloride, N,N-Dimethylaniline | |
| Reaction Time | 5 hours | |
| Work-up | Precipitation in ice-water, filtration, washing | |
| Expected Yield | 75% | [1] |
Step 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This protocol describes the regioselective amination of the dichloro intermediate at the C4 position.
Protocol:
-
Dissolve 2,4-Dichloro-6,7-dimethoxyquinazoline (1 equivalent) in tetrahydrofuran (THF).[1]
-
To the stirred solution, add a large excess of aqueous ammonium hydroxide (25%).[1]
-
Stir the reaction mixture vigorously at ambient temperature for 24 hours.[1]
-
Monitor the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, remove the THF under reduced pressure.
-
The aqueous layer is then cooled, and the precipitated product is collected by filtration.
-
Wash the solid with water and dry to afford 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-6,7-dimethoxyquinazoline | - |
| Reagents | Aqueous Ammonia (25%), Tetrahydrofuran (THF) | [1] |
| Reaction Time | 24 hours | [1] |
| Temperature | Ambient | [1] |
| Expected Yield | 90% | [1] |
| Purity (by HPLC) | 98.5% | [1] |
Step 3: Synthesis of Doxazosin
The final step involves the condensation of the amino-chloro-quinazoline intermediate with a piperazine derivative to form Doxazosin.
Protocol:
-
In a reaction flask, suspend 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1 equivalent, e.g., 0.58 mol, 140 g) and 1-(1,4-benzodioxan-2-formyl)piperazine (approximately 1.03 equivalents, e.g., 0.60 mol, 150 g) in n-butanol (approximately 14 L/mol of quinazoline).[2]
-
Heat the mixture to reflux with stirring and maintain for 3.5 hours.[2]
-
Cool the reaction mixture to 80 °C.[2]
-
Filter the hot solution to collect the precipitated product.
-
Wash the solid with a suitable solvent (e.g., n-butanol).
-
Dry the product under vacuum to yield Doxazosin (as the hydrochloride salt in this specific procedure, which can be neutralized to the free base in a subsequent step if required).[2]
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | - |
| Reagent | 1-(1,4-Benzodioxan-2-formyl)piperazine | [2] |
| Solvent | n-Butanol | [2] |
| Reaction Time | 3.5 hours | [2] |
| Temperature | Reflux | [2] |
| Expected Yield | 88% (as hydrochloride salt) | [2] |
Data Summary
The following table summarizes the quantitative data for the multi-step synthesis of Doxazosin.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Molar Ratio (vs. initial) | Typical Yield (%) | Purity (%) |
| 1 | 2,4-Dichloro-6,7-dimethoxyquinazoline | 259.09 | - | 75 | >95 |
| 2 | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 239.66 | 1 | 90 | 98.5 |
| 3 | Doxazosin | 451.48 | 1 | 88 | >99 |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
N,N-dimethylaniline is toxic and should be handled in a fume hood.
-
Ammonia solutions are corrosive and have a pungent odor. Use in a well-ventilated area.
-
Always wear appropriate PPE during all experimental procedures.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in Antimicrobial Studies: A Review of Derivatives and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within this class, quinazoline-2,4(1H,3H)-diones have emerged as a key area of interest for the development of novel therapeutic agents. The specific compound, 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, frequently serves as a foundational structure for the synthesis of new derivatives with potential antimicrobial properties.
While direct and extensive antimicrobial data for the parent this compound is not prominently available in the reviewed literature, numerous studies have demonstrated that derivatives synthesized from this core structure display significant activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] These findings underscore the potential of the 6,7-dimethoxy substituted quinazolinedione scaffold as a pharmacophore for the development of new antimicrobial agents.
The mechanism of action for some quinazoline-2,4(1H,3H)-dione derivatives is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This targeted mechanism makes these compounds attractive candidates for further investigation, especially in the context of rising antimicrobial resistance.
This document provides a summary of the antimicrobial activity reported for various derivatives of this compound, along with detailed protocols for key experimental procedures to evaluate the antimicrobial potential of this class of compounds.
Data Presentation: Antimicrobial Activity of this compound Derivatives
No direct Minimum Inhibitory Concentration (MIC) data was found for the parent compound this compound in the reviewed literature. The following tables summarize the antimicrobial activity of various derivatives as reported in scientific studies.
Table 1: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives (MIC in µg/mL)
| Compound ID | Derivative of | Gram-positive Bacteria | Gram-negative Bacteria | Reference |
| Derivative A | Quinazoline-2,4(1H,3H)-dione | Staphylococcus aureus: 70 | Escherichia coli: 65 | [3] |
| Derivative B | Quinazoline-2,4(1H,3H)-dione | Staphylococcus aureus: 75 | - | [3] |
| Derivative C | 6,7-Dimethoxyquinazoline | Staphylococcus aureus: MIC > 50 | Escherichia coli: MIC > 50 | [2] |
| Derivative D | 6,7-Dimethoxyquinazoline | Bacillus subtilis: MIC > 50 | Klebsiella pneumoniae: MIC > 50 | [2] |
Table 2: Antifungal Activity of Quinazoline-2,4(1H,3H)-dione Derivatives (MIC in µg/mL)
| Compound ID | Derivative of | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative E | Quinazoline-2,4(1H,3H)-dione | Candida albicans | > Ampicillin (Standard) | [3] |
| Derivative F | 6,7-Dimethoxyquinazoline | Candida albicans | > 50 | [2] |
Experimental Protocols
Protocol for Agar Well Diffusion Assay
This method is a preliminary screening technique to assess the antimicrobial activity of a compound.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial or fungal cultures
-
Test compound solution (e.g., in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol for Broth Microdilution Assay (MIC Determination)
This quantitative method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[4][5][6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal culture
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control well (inoculum without test compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Protocol for DNA Gyrase Inhibition Assay
This assay determines if a compound inhibits the supercoiling activity of bacterial DNA gyrase.[8][9][10][11]
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
Purified E. coli DNA gyrase
-
Assay buffer (containing ATP)
-
Test compound
-
Positive control (e.g., ciprofloxacin)
-
Stop solution (e.g., SDS/EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice. Each reaction should contain assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Include a positive control (with a known gyrase inhibitor) and a negative control (no inhibitor).
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 11. topogen.com [topogen.com]
Application Notes and Protocols for Cell-Based Assays Using 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives in various cell-based assays. This class of compounds has garnered significant interest for its potential as anticancer and anti-inflammatory agents, primarily through the inhibition of key cellular signaling molecules like tyrosine kinases and phosphodiesterases.[1][2][3][4] This document offers detailed protocols for assessing the cytotoxic and apoptotic effects of these derivatives, as well as their impact on cell cycle progression and specific enzyme activities.
Data Presentation: In Vitro Activity of 6,7-Dimethoxyquinazoline Derivatives
The following tables summarize the biological activities of various 6,7-dimethoxyquinazoline derivatives from published studies. These tables are intended to provide a comparative overview of their potency and selectivity.
Table 1: Cytotoxicity (IC50 in µM) of 6,7-Dimethoxyquinazoline Derivatives against various Cancer Cell Lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Target(s) | Reference |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative 12 | SKBR3 (Breast Cancer) | 6.75 ± 0.36 µg/mL | EGFR/HER2 | [5] |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative 14 | SKBR3 (Breast Cancer) | 8.92 ± 0.61 µg/mL | EGFR/HER2 | [5] |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative 12 | TZB_SKBR3 (Trastuzumab Resistant) | 7.61 ± 0.44 µg/mL | EGFR/HER2 | [5] |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative 14 | TZB_SKBR3 (Trastuzumab Resistant) | 9.53 ± 0.49 µg/mL | EGFR/HER2 | [5] |
| 6-aryl substituted 4-(4-cyanomethyl) phenylamino quinazoline 28 | Cancer cell panel | - (Good tumor growth inhibition at 25 mg/kg) | PI3Kα | [1] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast Cancer) | 2.5 | Apoptosis Induction | [6][7] |
| Quinazoline-sulfonamide 4f | MCF-7 (Breast Cancer) | 5 | Apoptosis Induction | [6][7] |
Table 2: Enzyme Inhibitory Activity (IC50) of Quinazoline Derivatives.
| Compound/Derivative | Enzyme | IC50 | Reference |
| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline 15 | Tyrosine Kinase | 0.025 nM | [8] |
| 4-anilino-quinazoline derivative 1 | EGFRwt kinase | 20.72 nM | [2] |
| 6-arylureido-4-anilinoquinazoline derivative 7i | EGFR | 17.32 nM | [9] |
| 4-aminoquinazoline derivative 6b | PI3Kα | 13.6 nM | [10] |
| Thioxoquinazoline derivative 15 | PDE7A1 | sub-micromolar | [4] |
| Thioxoquinazoline derivative 23 | PDE7A1 | sub-micromolar | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[6][11]
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., SKBR3, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubate: Incubate the plate for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[6][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound derivatives. The assay uses Annexin V-FITC to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic or late apoptotic cells.[13][14]
Materials:
-
This compound derivatives
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinazoline derivatives for a specified time.[13]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.[13]
-
Washing: Wash the cells twice with ice-cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[13]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound derivatives on cell cycle progression. Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of cell cycle phases by flow cytometry.[15]
Materials:
-
This compound derivatives
-
Cancer cell lines
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Signaling Pathways
EGFR/HER2 Signaling Pathway
Derivatives of 6,7-dimethoxyquinazoline have been shown to inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][5] Inhibition of these receptors blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[10]
Caption: Inhibition of EGFR/HER2 signaling by quinazoline derivatives.
Phosphodiesterase (PDE) Signaling Pathway
Certain quinazoline derivatives act as inhibitors of phosphodiesterases (PDEs), such as PDE4 and PDE7.[4][16] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, these compounds increase intracellular cAMP levels, which can lead to anti-inflammatory effects and other cellular responses.[17]
Caption: Mechanism of PDE inhibition by quinazoline derivatives.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 17. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core and its analogs have garnered significant interest as potential therapeutic agents. These compounds have been investigated for their ability to inhibit key cellular targets such as protein kinases and poly(ADP-ribose)polymerase-1 (PARP-1), which are often dysregulated in cancer and other diseases.[3][4] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of these analogs to identify promising lead compounds for further drug development.[5][6]
This document provides detailed application notes and protocols for the high-throughput screening of this compound analog libraries. It includes methodologies for primary cell-based screening, as well as secondary biochemical assays targeting common pathways modulated by this class of compounds.
Data Presentation: In Vitro Activity of Quinazoline Derivatives
The following tables summarize the inhibitory activities of various quinazoline derivatives, including those with the 6,7-dimethoxy substitution pattern, against different cancer cell lines and kinase targets. This data serves as a benchmark for hit validation and comparison during an HTS campaign.
Table 1: Cytotoxic Activity of Quinazoline Analogs against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinazoline-Thiazole Hybrid | MCF-7 | Breast Cancer | 7.94 | [7] |
| Quinazoline-Thiazole Hybrid | HCT-15 | Colon Cancer | 8.43 | [7] |
| 4-Anilino-6,7-dimethoxy quinazoline | HCT116 | Colon Carcinoma | Moderate Activity | [8] |
| 4-Anilino-6,7-dimethoxy quinazoline | K562 | Chronic Myeloid Leukemia | Moderate Activity | [8] |
| 4-Anilino-6,7-dimethoxy quinazoline | SKBR3 | Breast Cancer | Moderate Activity | [8] |
| Quinazolinone Derivative | MCF-7 | Breast Cancer | >70% survival at 0.1 µM | [9] |
| Quinazolinone Derivative | HeLa | Cervical Cancer | >70% survival at 0.1 µM | [9] |
| 4-Hydroxyquinazoline Derivative (B1) | HCT-15 | Colon Cancer | 2.89 ± 0.78 | [10] |
| 4-Hydroxyquinazoline Derivative (B1) | HCC1937 | Breast Cancer | 3.26 ± 0.38 | [10] |
Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Quinazoline-Isatin Hybrid (6c) | CDK2 | 183 ± 10 | [11] |
| Quinazoline-Isatin Hybrid (6c) | EGFR | 83 ± 5 | [11] |
| Quinazoline-Isatin Hybrid (6c) | VEGFR-2 | 76 ± 4 | [11] |
| Quinazoline-Isatin Hybrid (6c) | HER2 | 138 ± 7 | [11] |
| 2,7,8-trisubstituted quinazoline (59) | CDK-4 | 7 | [12] |
| 6-alkynyl-4-anilinoquinazoline | EGFR | 14.1 | [12] |
| Quinazolin-4(3H)-one (2i) | CDK2 | 173 ± 12 | [13] |
| Quinazolin-4(3H)-one (3i) | CDK2 | 177 ± 32 | [13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell Viability Assay
This protocol is designed for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability using a resazurin-based assay.[1]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
This compound analog library dissolved in DMSO
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
2. Procedure:
-
Cell Seeding:
-
Prepare a cell suspension of the desired cancer cell line at a pre-optimized density (e.g., 1,000-5,000 cells/well).
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates. The final volume will be 50 µL per well.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound relative to the DMSO control.
-
Identify "hits" as compounds that reduce cell viability below a defined threshold (e.g., 50% inhibition).
-
Protocol 2: Secondary Assay - Biochemical Kinase Inhibition (VEGFR-2)
This protocol outlines a luminescence-based biochemical assay to determine the inhibitory potential of hit compounds against VEGFR-2 kinase activity, adapted from the ADP-Glo™ Kinase Assay.[14][15]
1. Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Hit compounds from primary screen
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, opaque assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection
2. Procedure:
-
Compound Plating:
-
Perform serial dilutions of the hit compounds in DMSO in a source plate.
-
Transfer approximately 50 nL of each compound dilution to the 384-well assay plates using an acoustic liquid handler.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing VEGFR-2 kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Kₘ value for VEGFR-2.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Secondary Assay - PARP-1 Inhibition Assay
This protocol describes a chemiluminescent assay to measure the inhibition of PARP-1 enzymatic activity by hit compounds.[16][17]
1. Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Hit compounds from primary screen
-
Positive control (e.g., Olaparib)
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer
-
Plate reader with luminescence detection
2. Procedure:
-
Plate Preparation:
-
Block the histone-coated wells with Blocking Buffer for 90 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibitor and Reaction Mix Addition:
-
Prepare serial dilutions of the hit compounds and a positive control.
-
Add the diluted inhibitors or DMSO vehicle to the designated wells.
-
Prepare a Master Mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in reaction buffer.
-
Add the Master Mix to all wells except the blank.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the chemiluminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The protocols and data presented herein provide a comprehensive framework for the high-throughput screening of this compound analog libraries. By employing a systematic approach of primary screening followed by targeted secondary assays, researchers can efficiently identify and characterize novel compounds with potential therapeutic value. The visualization of key signaling pathways and experimental workflows further aids in the understanding and implementation of these screening campaigns. These methodologies are designed to accelerate the discovery of new drug candidates from this promising class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of kinase inhibitors based on the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione scaffold. This document outlines the synthetic protocols, biological evaluation assays, and data interpretation necessary for advancing drug discovery programs centered on this promising chemical series.
Introduction: The Quinazoline-2,4-dione Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. The 2,4-dione substitution pattern offers a unique chemical architecture for developing novel kinase inhibitors. Specifically, the 6,7-dimethoxy substitution is a well-established feature in many kinase inhibitors, often contributing to enhanced binding affinity and selectivity. This document focuses on derivatives of this compound as potential inhibitors of key oncogenic kinases, such as VEGFR-2 and c-Met, which are critical mediators of tumor angiogenesis and cell proliferation.
General Workflow for Kinase Inhibitor Development
The development of kinase inhibitors from the this compound scaffold follows a structured workflow from initial synthesis to biological characterization.
Key Signaling Pathways
Derivatives of the quinazoline-2,4-dione scaffold have been investigated as inhibitors of receptor tyrosine kinases such as VEGFR-2 and c-Met. These kinases are pivotal in cancer progression, regulating processes like angiogenesis, cell growth, and metastasis.
Application Notes and Protocols for the Preparation of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and its derivatives as potential anticancer agents. It includes detailed experimental protocols for their preparation and for key biological assays to assess their therapeutic potential.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1][2] Among these, this compound and its analogs have emerged as a promising class of compounds. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[3][4] This document outlines the synthetic strategies for preparing these compounds and the methodologies for evaluating their anticancer efficacy.
Data Presentation: Anticancer Activity of 6,7-Dimethoxyquinazoline Derivatives
The following tables summarize the in vitro cytotoxic activity of various 6,7-dimethoxyquinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxicity (IC50 in µM) of 6,7-Dimethoxyquinazoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 7c | HCT116p53(+/+) (Colon) | 0.7 | [5] |
| HCT116p53(-/-) (Colon) | 1.7 | [5] | |
| WHI-P154 | U373 (Glioblastoma) | Micromolar concentrations | [6] |
| U87 (Glioblastoma) | Micromolar concentrations | [6] | |
| EGF-P154 Conjugate | Glioblastoma Cells | 0.813 ± 0.139 | [6] |
| Compound 11e | HCT-116 (Colon) | 1.14 | [7] |
| MCF-7 (Breast) | 1.54 | [7] | |
| Compound 3c | HCT-116 (Colon) | 1.184 | [7] |
| Compound 3e | HCT-116 (Colon) | 3.403 | [7] |
| Compound 15d | HepG2 (Liver) | 24.10 | [8] |
| PC3 (Prostate) | 40.90 | [8] | |
| MCF-7 (Breast) | 33.40 | [8] | |
| Compound 6 | HCT-116 (Colon) | 9.3 ± 0.02 | [9] |
| HepG-2 (Liver) | 7.8 ± 0.025 | [9] | |
| Compound 10 | HCT-116 (Colon) | - | [9] |
| Compound 7 | HCT-116 (Colon) | - | [9] |
| RB1 | HCT116 (Colon) | Potent activity | [10] |
| K562 (Leukemia) | Potent activity | [10] | |
| SKBR3 (Breast) | Potent activity | [10] | |
| Compound 1f | HeLa (Cervical) | 10.18 | [4] |
| BGC823 (Gastric) | 8.32 | [4] | |
| Compound 2i | HeLa (Cervical) | 7.15 | [4] |
| BGC823 (Gastric) | 4.65 | [4] |
Table 2: VEGFR-2 Kinase Inhibitory Activity of 6,7-Dimethoxyquinazoline Derivatives
| Compound/Derivative | IC50 (nM) | Reference |
| Vandetanib (ZD6474) | 40 | [3] |
| Compound 3e | 83 | [7] |
| Compound 6 | 60.83 | [9] |
| Compound 10 | 63.61 | [9] |
| Compound 7 | 129.30 | [9] |
| Compound 15d | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core this compound structure and its 4-anilino derivatives, as well as key biological assays.
Protocol 1: Synthesis of this compound
This protocol describes a one-pot synthesis from 2-amino-4,5-dimethoxybenzamide.
Materials:
-
2-amino-4,5-dimethoxybenzamide
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 2-amino-4,5-dimethoxybenzamide in acetonitrile, add DMAP and (Boc)2O.
-
Stir the reaction mixture at room temperature.
-
After completion of the reaction (monitored by TLC), add a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature until the cyclization is complete.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.[11]
Protocol 2: General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
This protocol outlines a two-step synthesis starting from 6,7-dimethoxyquinazolin-4(3H)-one.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
Reflux a mixture of 6,7-dimethoxyquinazolin-4(3H)-one in phosphorus oxychloride (POCl3).[12]
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
Step 2: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline and a substituted aniline is stirred in isopropanol at reflux for 5 hours.[14]
-
Concentrate the reaction mixture under reduced pressure.
-
The solid residue is purified by column chromatography on silica gel to furnish the target 4-anilino-6,7-dimethoxyquinazoline derivative.[14]
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes an ELISA-based method to determine the inhibitory activity of the synthesized compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer
-
Test compounds
-
Kinase-Glo™ MAX reagent (or similar)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a master mix containing assay buffer, ATP, and the substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the designated wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 kinase to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ MAX reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.[5][15]
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for the desired time (e.g., 24-48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add more 1X Annexin V binding buffer to each tube.
Visualizations
The following diagrams illustrate the key signaling pathways targeted by these compounds and the general experimental workflows.
Caption: General experimental workflow for the synthesis and evaluation of 6,7-dimethoxyquinazoline derivatives.
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by 6,7-dimethoxyquinazoline derivatives.
Caption: Induction of apoptosis by 6,7-dimethoxyquinazoline derivatives through modulation of Bcl-2 family proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ukm.my [ukm.my]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sid.ir [sid.ir]
Application Notes and Protocols for 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence for the application of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in Alzheimer's disease research is limited in publicly available literature. The following application notes and protocols are based on the broader research conducted on quinazoline and quinazolinone derivatives, which have shown potential as therapeutic agents for Alzheimer's disease.[1][2][3] These protocols can serve as a foundational guide for investigating this compound and its derivatives in this context.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain.[2] The multifactorial nature of AD necessitates the development of multi-target-directed ligands (MTDLs).[2] The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of quinazoline have been investigated for their potential to address several pathological pathways in AD, including:
-
Cholinesterase Inhibition: To enhance cholinergic neurotransmission.[4][5][6][7][8]
-
Amyloid-β Aggregation Inhibition: To prevent the formation of toxic Aβ plaques.[1][9]
-
Neuroprotection: To mitigate oxidative stress and neuroinflammation.[1][8][10]
This document provides detailed protocols for evaluating the potential of this compound and its derivatives as therapeutic candidates for Alzheimer's disease.
Data Presentation
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Modification | Target | IC₅₀ (µM) | Inhibition Type | Reference |
| 4c | Nitro group at C-6, alkoxy group at C-7 | AChE | 2.97 | Mixed-type | [4][5][6][7] |
| 4h | Nitro group at C-6, alkoxy group at C-7 | AChE | 5.86 | Mixed-type | [4][5][6][7] |
| 3e | Not specified | AChE | 0.00926 | Not specified | [11] |
| Donepezil | Standard Drug | AChE | 0.01643 | Not specified | [11] |
| 3h | 2-ethyl-4-(3,4-Dimethoxyphenyl)amino | AChE | 6.67 | Not specified | [9] |
Table 2: In Vitro Amyloid-β (Aβ) Aggregation Inhibition by a Quinazoline Derivative
| Compound | Concentration | Target | % Inhibition | Reference |
| 3h | Not Specified | Aβ₁₋₄₂ self-aggregation | 36.68 | [9] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from studies on quinazolinone derivatives.[4][5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Diagram of Experimental Workflow:
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Protocol 2: In Vitro Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Method)
This protocol is based on methods used for evaluating Aβ aggregation inhibitors.[12][13][14]
Objective: To assess the ability of this compound to inhibit the aggregation of Aβ₁₋₄₂ peptides.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Curcumin or another known Aβ aggregation inhibitor (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in buffer.
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well black plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Calculate the percentage of Aβ aggregation inhibition relative to the control (Aβ₁₋₄₂ with DMSO).
Diagram of Signaling Pathway:
Caption: Inhibition of the amyloid-beta aggregation cascade.
Protocol 3: In Vivo Neuroprotection and Cognitive Enhancement Assessment (Scopolamine-Induced Amnesia Model)
This protocol is a general representation based on in vivo studies of quinazolinone derivatives.[8]
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of cognitive impairment.
Animals:
-
Male Swiss albino mice (or other appropriate strain)
Materials:
-
Test compound (this compound)
-
Scopolamine hydrobromide
-
Donepezil (positive control)
-
Saline solution
-
Morris Water Maze apparatus
Procedure:
-
Acclimate mice to the experimental conditions.
-
Divide mice into groups: vehicle control, scopolamine control, test compound-treated groups (various doses), and positive control group.
-
Administer the test compound or donepezil orally for a specified period (e.g., 7-14 days).
-
On the test day, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce amnesia, 30 minutes before the behavioral test, to all groups except the vehicle control.
-
Administer the final dose of the test compound or donepezil 60 minutes before the behavioral test.
-
Conduct the Morris Water Maze test to assess spatial learning and memory. Record parameters such as escape latency and time spent in the target quadrant.
-
After the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex) for biochemical analysis (e.g., AChE activity, antioxidant markers, inflammatory cytokines).[8]
Diagram of Logical Relationships:
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study | CoLab [colab.ws]
- 7. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study [pharmacia.pensoft.net]
- 8. Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound include a one-pot synthesis from 2-amino-4,5-dimethoxybenzamide and a multi-step process involving the cyclization of an appropriate intermediate. The one-pot synthesis is often favored for its efficiency.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors including suboptimal reaction conditions, presence of moisture, or impure starting materials. It is crucial to ensure all reagents are pure and the reaction is carried out under anhydrous conditions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.
Q3: How can I purify the final product, this compound?
A3: The product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: What are the key analytical techniques to confirm the structure and purity of this compound?
A4: The structure and purity of the final compound are typically confirmed using a combination of spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction using TLC to ensure all starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature incrementally. |
| Decomposition of reagents. | Ensure all reagents are of high purity and stored under appropriate conditions. Use freshly opened solvents and reagents whenever possible. | |
| Presence of moisture. | All glassware should be oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Incorrect stoichiometry of reagents. | Carefully measure and add all reagents in the correct stoichiometric ratios as specified in the protocol. |
| Reaction temperature is too high. | High temperatures can sometimes lead to the formation of byproducts. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | If the product is not precipitating, try cooling the solution in an ice bath. If solubility remains an issue, consider extraction with a different organic solvent. |
| Oily product obtained instead of a solid. | The product may contain impurities that are preventing crystallization. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, purification by column chromatography is recommended. |
Data Presentation: Comparison of Synthesis Parameters
| Parameter | One-Pot Synthesis from 2-Amino-4,5-dimethoxybenzamide | Multi-Step Synthesis via Chlorination |
| Starting Materials | 2-Amino-4,5-dimethoxybenzamide, Di-tert-butyl dicarbonate | This compound |
| Key Reagents | 4-Dimethylaminopyridine (DMAP) | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline |
| Solvent | Acetonitrile (CH₃CN) | Isopropanol |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | 12 hours | 5-6 hours |
| Reported Yield | Good to excellent | Satisfactory |
Experimental Protocols
One-Pot Synthesis from 2-Amino-4,5-dimethoxybenzamide
This protocol is adapted from a DMAP-catalyzed one-pot synthesis.[1]
-
To a solution of 2-amino-4,5-dimethoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum to obtain this compound.
Multi-Step Synthesis via 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol involves the initial conversion of this compound to a dichloro intermediate.[2]
Step 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
-
A mixture of this compound (2.0 g) and phosphorus oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring.
-
The resulting precipitate of 2,4-Dichloro-6,7-dimethoxyquinazoline is filtered and washed with distilled water.
Step 2: Hydrolysis to this compound
Further hydrolysis of the dichloro-intermediate would be required to form the dione, however, this intermediate is typically used for further derivatization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Purification of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Compound does not dissolve | Insufficient solvent volume. | Gradually add more solvent in small portions to the heated mixture until the solid dissolves. |
| Unsuitable solvent. | If the compound remains insoluble even with a large volume of boiling solvent, a different solvent or a co-solvent system may be necessary. Polar aprotic solvents like DMF or DMSO can be effective for quinazolinone derivatives, but require removal under high vacuum.[1] | |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[2][3] |
| The solution is supersaturated but requires nucleation. | Induce crystallization by scratching the inner wall of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[2][4] | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces, before transferring to an ice bath.[1][5] | |
| "Oiling out" occurs | The solute is coming out of solution at a temperature above its melting point. Given the high melting point of this compound (>300 °C), this is less common but can occur with certain impurities.[2][5][6][7] | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1][5] Using a different solvent system might also be necessary.[5] |
| Low yield of recrystallized product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary for dissolution.[2][4][5] |
| Premature crystallization during hot filtration (if performed). | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[5][8] | |
| Incomplete crystallization. | Ensure the solution is cooled sufficiently. After reaching room temperature, cool the flask in an ice bath to maximize crystal formation.[5] | |
| Washing with warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[4][5] | |
| Product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity. | A different solvent or a series of recrystallizations from different solvents may be required. Column chromatography could be considered as an alternative or preceding purification step.[9][10] |
| The cooling process was too fast, trapping impurities within the crystal lattice. | Allow for slow, undisturbed cooling to promote the formation of pure crystals.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I perform a two-solvent recrystallization for this compound?
A2: A two-solvent recrystallization is useful when no single solvent has the desired solubility profile.[9] To do this, dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. This indicates the saturation point. Then, allow the solution to cool slowly to induce crystallization.[5][9]
Q3: My recrystallized product has a broad melting point range. What does this indicate?
A3: A broad melting point range typically indicates that the sample is still impure. Pure crystalline solids usually have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification, such as another recrystallization or column chromatography, may be necessary.
Q4: Is it necessary to use activated charcoal during the recrystallization?
A4: Activated charcoal is used to remove colored impurities. If your crude this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. However, using too much charcoal can lead to a decreased yield as it can adsorb the desired compound as well.[2]
Q5: How can I recover the product if the recrystallization fails?
A5: If crystallization does not occur or if the process "oiled out," the compound can usually be recovered. The most common method is to remove the solvent by rotary evaporation to get back the crude solid.[2][3] After recovery, you can attempt the recrystallization again, possibly with a different solvent system or by adjusting the conditions.[2]
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the specific impurities present in the crude material.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., DMF, DMSO, acetic acid, or a suitable co-solvent mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to preheat the filtration apparatus to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and, if possible, assess the purity using techniques like HPLC or NMR. A sharp melting point close to the literature value (>300 °C) is indicative of high purity.[6][7]
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 [chemicalbook.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or cautiously increasing the temperature. For instance, in the cyclization of 2-amino-4,5-dimethoxybenzamide with a carbonylating agent, ensure the reaction goes to completion. |
| Poor quality of starting materials. | Verify the purity of starting materials such as 2-amino-4,5-dimethoxybenzoic acid or its derivatives using appropriate analytical methods (e.g., NMR, melting point). | |
| Suboptimal reaction conditions (e.g., solvent, base, catalyst). | Screen different solvents, bases, or catalysts to optimize the reaction conditions. For example, in syntheses utilizing 1,1'-Carbonyldiimidazole (CDI), the choice of a polar aprotic solvent like DMF can be crucial.[1] | |
| Impurity Formation | Side reactions due to high temperatures or incorrect stoichiometry. | Maintain strict control over the reaction temperature and ensure precise stoichiometry of reagents. The formation of by-products can increase at elevated temperatures. |
| Presence of moisture or air in sensitive reactions. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, especially when using moisture-sensitive reagents. | |
| Incomplete conversion of intermediates. | Ensure each step of the synthesis goes to completion before proceeding to the next to avoid carrying over unreacted intermediates that can complicate purification. | |
| Difficult Purification | Product is an oil or amorphous solid. | Attempt to induce crystallization by trying different solvent systems, seeding with a small crystal of the pure product, or using techniques like sonocrystallization. |
| Co-precipitation of impurities. | Recrystallize the crude product from a suitable solvent system. Multiple recrystallizations may be necessary to achieve the desired purity. | |
| Product has similar polarity to impurities. | Consider using column chromatography with a carefully selected eluent system. Alternatively, explore derivatization of the product to alter its polarity for easier separation, followed by removal of the derivatizing group. | |
| Poor Solubility of Reactants or Product | Inappropriate solvent choice. | Select a solvent in which all reactants have adequate solubility at the reaction temperature. For the final product, a solvent system where it is soluble at high temperatures but sparingly soluble at room temperature is ideal for crystallization. |
| Exothermic Reaction Leading to Runaway | Inadequate heat dissipation during scale-up. | When scaling up, ensure the reactor has sufficient cooling capacity. Add reagents portion-wise to control the rate of heat generation. This is particularly important for cyclization reactions which can be exothermic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing the quinazoline-2,4-dione scaffold include:
-
Cyclocondensation of an aniline derivative with an isocyanate or a precursor. This involves reacting a substituted aniline with an isocyanate, which can be generated in situ.
-
Carbonyldiimidazole (CDI)-mediated synthesis from an ortho-aminobenzamide. This method is known for its mild reaction conditions.[1]
-
Ring-closure of an anthranilic acid precursor. This is a fundamental approach in quinazoline chemistry.[1]
-
One-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by DMAP. This is a metal-free catalytic approach.
Q2: What are the key safety precautions to consider during the scale-up synthesis?
A2: Key safety considerations include:
-
Handling of Hazardous Reagents: Some synthetic routes may involve toxic or corrosive reagents. Ensure proper personal protective equipment (PPE) is used and that the reactions are carried out in a well-ventilated area or a fume hood.
-
Exothermic Reactions: Be aware of potentially exothermic steps and have appropriate cooling and quenching procedures in place.
-
Pressure Build-up: For reactions that generate gaseous byproducts, ensure the reaction vessel is properly vented.
-
Solvent Handling: Use and store flammable solvents in accordance with safety guidelines.
Q3: How can I improve the yield and purity of the final product?
A3: To enhance yield and purity:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst concentration.
-
Control Stoichiometry: Use precise amounts of reactants to minimize side reactions and unreacted starting materials.
-
Purification Method: Select the most appropriate purification technique. Recrystallization is often effective for crystalline solids. For challenging separations, column chromatography may be necessary.
-
In-Process Controls: Implement in-process analytical checks (e.g., HPLC, TLC) to monitor the reaction progress and the formation of impurities.
Q4: Are there any "green" or more environmentally friendly synthetic methods available?
A4: Yes, research is ongoing to develop more sustainable synthetic routes. Some approaches include:
-
Flow Chemistry: Continuous-flow microreactor systems can offer better control over reaction parameters, leading to higher yields and purity, and can be a safer way to handle hazardous reactions. The use of CO2 as a C1 source in a flow system has been demonstrated for the synthesis of quinazoline-2,4-(1H,3H)-diones.[1]
-
Eco-Efficient Processes: Methods that utilize water as a solvent and minimize waste generation are being developed. For instance, a one-pot synthesis of quinazoline-2,4(1H,3H)-diones in water has been reported.
Experimental Protocols
General Procedure for DMAP-Catalyzed One-Pot Synthesis
A reported one-pot synthesis of this compound involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst and di-tert-butyl dicarbonate ((Boc)2O) as a key precursor. A yield of 93% has been reported for this method.
Starting Material: 2-Amino-4,5-dimethoxybenzamide
Reagents:
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
4-dimethylaminopyridine (DMAP)
-
Solvent (e.g., a polar aprotic solvent)
Procedure:
-
Dissolve 2-amino-4,5-dimethoxybenzamide in the chosen solvent in a reaction vessel.
-
Add DMAP to the solution.
-
Slowly add (Boc)2O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, the product can be isolated and purified, typically by filtration and recrystallization.
Visualizations
Caption: Experimental Workflow for DMAP-Catalyzed Synthesis.
Caption: Troubleshooting Logic for Low Yield and High Impurity.
References
Technical Support Center: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low to no yield of the desired this compound. What are the potential causes and solutions?
A1: Low or no yield is a common issue in the synthesis of quinazoline derivatives. Several factors could be contributing to this problem. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Cyclization: The intermediate, N-(4,5-dimethoxy-2-carbamoylphenyl)urea (from the anthranilic acid route) or a related intermediate from other routes, may not be fully cyclizing to form the quinazoline-2,4-dione ring.
-
Troubleshooting:
-
Increase Reaction Time: Prolong the reaction time to ensure the cyclization goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Increase Reaction Temperature: Carefully increase the reaction temperature. For the urea fusion method, temperatures are typically high (180-200°C). However, be aware that excessively high temperatures can lead to degradation.
-
Choice of Catalyst/Reagent: Ensure the quality and stoichiometry of the cyclizing agent (e.g., urea, potassium cyanate) are appropriate. In some cases, a stronger dehydrating agent or a catalyst might be necessary.
-
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimal for the specific synthetic route you are employing.
-
Troubleshooting:
-
Solvent: If using a solvent-based method, ensure it is anhydrous, as moisture can interfere with the reaction.
-
pH: For routes involving cyclization in solution, the pH can be critical. Adjust the pH as necessary based on the specific protocol.
-
-
-
Starting Material Quality: The purity of your starting materials (e.g., 4,5-dimethoxyanthranilic acid or 2-amino-4,5-dimethoxybenzonitrile) is crucial.
-
Troubleshooting:
-
Purity Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purification: If necessary, purify the starting materials before use.
-
-
Q2: My final product is impure. What are the common side reactions and byproducts I should be aware of?
A2: Impurities in the final product can arise from several side reactions. The nature of these impurities often depends on the specific synthetic route employed.
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization: As mentioned above, the uncyclized intermediate is a common impurity.
-
Mitigation: Optimize reaction time and temperature to favor complete cyclization. Purification methods like recrystallization can help remove this impurity.
-
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes dimerize or polymerize, especially at high temperatures.
-
Mitigation: Consider lowering the reaction temperature or using a more dilute solution if the reaction allows.
-
-
Thermal Decomposition of Urea (if applicable): When using urea at high temperatures, it can decompose to form byproducts like biuret and triuret, which can potentially react with other components in the mixture.[1][2][3]
-
Mitigation: Use a moderate excess of urea and control the reaction temperature carefully. Purification via recrystallization is often effective in removing these polar byproducts.
-
-
Decarboxylation of Anthranilic Acid (if applicable): If starting with 4,5-dimethoxyanthranilic acid, elevated temperatures could potentially lead to decarboxylation, forming 3,4-dimethoxyaniline, which would not lead to the desired product.
-
Mitigation: Maintain the reaction temperature within the recommended range for the specific protocol.
-
-
Hydrolysis of Nitrile Group (if applicable): When starting with 2-amino-4,5-dimethoxybenzonitrile, the nitrile group could be susceptible to hydrolysis to an amide under certain conditions, leading to the formation of 2-amino-4,5-dimethoxybenzamide.
-
Mitigation: Ensure anhydrous reaction conditions if the protocol specifies it.
-
Below is a diagram illustrating the potential side reactions.
Caption: Potential side reaction pathways in the synthesis of this compound.
Experimental Protocols
Below are detailed methodologies for common synthetic routes to this compound.
Protocol 1: From 4,5-Dimethoxyanthranilic Acid and Urea (Fusion Method)
This method involves the direct reaction of 4,5-dimethoxyanthranilic acid with urea at high temperatures.
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Urea
-
Ethanol (for recrystallization)
Procedure:
-
Grind 4,5-dimethoxyanthranilic acid and a molar excess of urea (e.g., 5-10 equivalents) together to form a fine, homogeneous powder.
-
Transfer the mixture to a round-bottom flask equipped with a condenser.
-
Heat the mixture in an oil bath to 180-200°C. The mixture will melt and ammonia gas will evolve.
-
Maintain the temperature for 2-4 hours, or until the evolution of ammonia ceases. Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Allow the reaction mixture to cool to room temperature. The solidified mass is the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
Protocol 2: From 2-Amino-4,5-dimethoxybenzonitrile and Potassium Cyanate
This route involves the reaction of 2-amino-4,5-dimethoxybenzonitrile with a source of cyanic acid, followed by cyclization.
Materials:
-
2-Amino-4,5-dimethoxybenzonitrile
-
Potassium cyanate
-
Acetic acid
-
Water
Procedure:
-
Dissolve 2-amino-4,5-dimethoxybenzonitrile in a mixture of acetic acid and water.
-
Add a solution of potassium cyanate in water dropwise to the stirred solution of the aminobenzonitrile.
-
Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound. Please note that yields and purity can vary based on the specific experimental setup and scale.
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Purity (%) | Reference |
| Route 1 | 4,5-Dimethoxyanthranilic acid | Urea | 180-200 | 2-4 | 70-85 | >95 (after recrystallization) | General procedure |
| Route 2 | 2-Amino-4,5-dimethoxybenzonitrile | Potassium cyanate, Acetic acid | Reflux (~100-120) | 4-8 | 65-80 | >95 (after recrystallization) | General procedure |
Visualization of Experimental Workflow & Signaling Pathway Involvement
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Quinazoline-2,4-dione derivatives have been identified as inhibitors of several key proteins involved in cellular signaling pathways, particularly in the context of cancer. While the specific activity of this compound may vary, the core scaffold is known to target enzymes like Poly (ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR), and can also affect tubulin polymerization.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
The diagram below illustrates a simplified overview of how a quinazoline-2,4-dione derivative might interfere with these pathways.
Caption: Potential mechanisms of action for quinazoline-2,4-dione derivatives in cellular signaling pathways.
References
- 1. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Quinazolinedione Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinazolinediones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of quinazolinediones, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired quinazolinedione product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield is a frequent challenge in organic synthesis. For quinazolinedione synthesis, several factors could be contributing to this issue. A systematic evaluation of your experimental setup is crucial to identify the root cause.[1]
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: The purity of your reactants, such as substituted anthranilic acids or isatoic anhydrides, is critical.[2] Impurities can lead to side reactions and a significant reduction in product formation.[3]
-
Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point.[3]
-
Recommendation: Purify starting materials if necessary. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from a suitable solvent.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role in the success of the synthesis.[1]
-
Temperature: Some synthetic methods for quinazolines require high temperatures (over 120°C) to proceed efficiently.[1] It is essential to optimize the temperature for your specific protocol. A temperature screening experiment, running small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C), can help identify the optimal condition.[3]
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the consumption of starting materials.[1]
-
Solvent: The polarity and boiling point of the solvent can dramatically affect the reaction outcome.[3] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, whereas ethanol and non-polar solvents like toluene and THF are less effective.[3] It is advisable to perform a solvent screen with solvents of varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the most suitable one for your reaction.[3]
-
-
Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, catalyst loading, and the presence of inhibitors are critical factors.[3]
-
Troubleshooting Step: If using a catalyst, ensure it is fresh and has not been deactivated by impurities in the starting materials or solvent. Optimize the catalyst loading to find the most effective concentration.[3]
-
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can often reduce reaction times and improve yields for quinazolinedione synthesis.[2][4]
A general workflow for troubleshooting low product yield is illustrated below:
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing significant amounts of side products, making purification difficult. How can I minimize their formation?
Answer:
The formation of byproducts can be attributed to several factors, including the reactivity of the starting materials and the reaction conditions.
Possible Causes & Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazolinedione formation.[3]
-
Recommendation: Carefully review the reaction mechanism to anticipate potential side reactions. Adjusting the stoichiometry of the reactants or the order of addition might help to suppress unwanted pathways.
-
-
Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the final product.[5]
-
Troubleshooting Step: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Monitor the reaction closely by TLC or LC-MS to track the formation of impurities over time.
-
-
Atmosphere: Some reactions are sensitive to air or moisture.[6]
-
Recommendation: If your starting materials or intermediates are known to be sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Issue 3: Challenges in Product Purification
Question: I am having difficulty purifying my quinazolinedione product. What are some common purification issues and how can I resolve them?
Answer:
Effective purification is essential to obtain a high-purity final product.
Common Purification Problems & Solutions:
-
Product Precipitation/Crystallization Issues:
-
Troubleshooting Step: If you are using recrystallization, ensure you have selected the appropriate solvent or solvent mixture. A suitable recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.[3] Perform small-scale solubility tests to identify the best solvent. Cooling the solution slowly can promote the formation of purer crystals.[3]
-
-
Product Loss on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel.[3]
-
Recommendation: Try using a different stationary phase for column chromatography, such as alumina, or consider alternative purification techniques like preparative TLC or HPLC.
-
Data Presentation
The following tables summarize the influence of various reaction conditions on the synthesis of quinazolinone derivatives, as reported in the literature.
Table 1: Influence of Catalyst in Microwave-Assisted Synthesis
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Substituted benzaldehydes, Substituted o-aminoaryl ketones | I2/NH4OAc | - | EtOH or neat | Moderate | 91-97 | [2] |
| Isatoic anhydride, Amines, Ortho-esters | PTSA | - | - | - | Good to Excellent | [4] |
Table 2: Influence of Reaction Time in Microwave-Assisted Synthesis
| Starting Material | Reagent | Method | Time (min) | Yield (%) | Reference |
| Anthranilic acid | Acetic anhydride | Microwave | 8-10 | >95 (purity) | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments in quinazolinedione synthesis.
Protocol 1: Synthesis of 2,4-Quinazolinedione Derivatives from Anthranilic Acid and Potassium Cyanate
This method outlines the synthesis of the core 2,4-quinazolinedione structure.[2]
Materials:
-
Anthranilic acid
-
Potassium cyanate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolve anthranilic acid in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a solution of potassium cyanate in water to the anthranilic acid solution.
-
Acidify the reaction mixture with hydrochloric acid.
-
Heat the mixture to induce cyclization. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 2,4-quinazolinedione.
Protocol 2: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol utilizes microwave irradiation for a one-pot, three-component condensation.[4]
Materials:
-
Isatoic anhydride
-
Primary amines
-
Ortho-esters
-
p-Toluenesulfonic acid (PTSA) as a catalyst
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride, the desired primary amine, and the ortho-ester.
-
Add a catalytic amount of PTSA.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (typically a few minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Perform an appropriate work-up, which may include adding water to precipitate the product or extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
The general workflow for this synthesis is depicted below:
References
stability of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
The quinazolinone ring system is generally stable in cold, dilute acidic and alkaline solutions. However, stability can be compromised under harsh conditions such as boiling.[1] For other quinazoline derivatives, significant degradation has been observed under stressed conditions, such as in 0.1 M HCl at 80°C, and complete degradation in 0.1 M NaOH at the same temperature.[2] In contrast, neutral and oxidative conditions did not show degradation for some derivatives.[2]
Q2: How does pH affect the stability of this compound?
Based on studies of similar quinazoline derivatives, this compound is expected to be most stable in neutral aqueous solutions. Significant decomposition can be anticipated in both acidic and alkaline conditions, with alkaline conditions potentially causing complete degradation.[2] The primary degradation pathway in acidic and alkaline conditions is likely hydrolysis.[2][3]
Q3: What is the recommended storage temperature for aqueous solutions of quinazoline derivatives?
For some quinazoline derivatives, storage at room temperature (22°C) in the dark has been shown to provide high stability for extended periods.[4] One study on a similar compound found that solutions were stable for over 40 days when stored at 4°C in the dark.[5][6] However, another comparative study indicated that 22°C was a better storage temperature than 4°C or 37°C for maintaining stability.[4] It is recommended to perform a preliminary stability study to determine the optimal storage temperature for your specific experimental conditions.
Q4: Is this compound sensitive to light?
Yes, photostability is a concern. Studies on similar quinazoline derivatives have shown that exposure to light can lead to the formation of a cluster of degradation products.[2][4] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil.
Q5: What are the solubility characteristics of this compound in water?
This compound is reported to be insoluble in water but sparingly soluble in aqueous acid.[7][8] For experimental purposes, the use of co-solvents may be necessary. However, it is important to note that some organic solvents, like DMSO, have been shown to render similar quinazoline derivatives unstable.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The pH of the solution is too high or too low. | Adjust the pH of the aqueous solution to be as close to neutral as possible. |
| The solution is being stored at an inappropriate temperature. | Store stock solutions at a low temperature (e.g., 4°C) and working solutions at a controlled room temperature (e.g., 22°C), protected from light.[4][5][6] | |
| The solution is exposed to light. | Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[2] | |
| Precipitation of the compound in aqueous solution. | The compound has low aqueous solubility. | Prepare a stock solution in a minimal amount of a suitable organic co-solvent before diluting with the aqueous buffer. Note that some organic solvents like DMSO may affect stability.[5][6] |
| The concentration of the compound exceeds its solubility limit in the chosen solvent system. | Determine the solubility of the compound in your specific aqueous buffer and work within that concentration range. | |
| Inconsistent analytical results (e.g., HPLC). | The compound is degrading during the analytical run. | Ensure the mobile phase is at a neutral pH and that the run time is as short as possible. |
| The sample preparation method is causing degradation. | Prepare samples immediately before analysis and keep them in an autosampler cooled to a low temperature. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to identify the degradation pathways and stability-indicating analytical methods for this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).[2]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for a specified time.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.
-
Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[2]
-
Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 60°C) for a specified time.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer, with UV detection).
-
Data Presentation
The results of a forced degradation study can be summarized in a table as follows:
| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl (80°C) | 24 | 45.2 | 3 | 28.7 |
| 0.1 M NaOH (80°C) | 24 | 0 | 5 | 42.1 |
| 3% H₂O₂ (RT) | 24 | 98.5 | 1 | 0.8 |
| Photolytic | 24 | 85.1 | 4 | 9.3 |
| Thermal (Solid, 60°C) | 24 | 99.8 | 0 | - |
Visualizations
Hypothetical Degradation Pathway
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 [chemicalbook.com]
- 8. 6,7-Dimethoxyquinazoline-2,4-dione CAS 28888-44-0 [homesunshinepharma.com]
Technical Support Center: Overcoming Poor Solubility of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative is insoluble in aqueous buffers for my in vitro assays. What initial steps can I take?
A1: The inherent structure of the quinazoline scaffold, characterized by a rigid, fused heterocyclic ring system, contributes to high crystal lattice energy and low polarity, leading to poor aqueous solubility. The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions. For compounds that are difficult to dissolve, gentle heating (37-50°C) and sonication can be employed.
-
Working Solutions: The DMSO stock solution can then be serially diluted in your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue. Here are several strategies to maintain the solubility of your compound in the aqueous medium:
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), into your aqueous buffer can increase the solubility of your compound. Start with a low concentration (e.g., 1-5% v/v) and optimize as needed, ensuring the co-solvent does not interfere with your assay.
-
Addition of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic drug, enhancing its solubility. Use concentrations above the critical micelle concentration (CMC) but be mindful of potential effects on biological assays.
-
pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent due to the presence of basic nitrogen atoms. For weakly basic compounds, lowering the pH of the buffer to an acidic range can increase solubility by promoting ionization. However, you must verify that the pH change does not affect the compound's stability or the assay's integrity.
Q3: My compound shows good in vitro activity but poor oral bioavailability in animal studies. What formulation strategies can improve its absorption?
A3: Poor oral bioavailability of poorly soluble compounds is often a result of limited dissolution in the gastrointestinal (GI) tract. Advanced formulation strategies can significantly enhance absorption:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which in turn enhances the dissolution rate. This can be achieved through micronization or nanonization (nanosuspensions).
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve wettability and dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule, forming an inclusion complex with enhanced aqueous solubility.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the potential solubility enhancement that can be achieved with different techniques for quinazoline derivatives. Note that specific values will vary depending on the exact molecular structure of the derivative.
| Technique | Carrier/Agent | Drug-to-Carrier Ratio (w/w) | Fold Increase in Solubility (Approx.) | References |
| Solid Dispersion | Poloxamer 407 | 1:1 to 1:5 | Significant improvement in dissolution rate | [1] |
| Polyvinylpyrrolidone (PVP) K30 | 1:1 to 1:9 | >2-fold increase in dissolution rate | ||
| Polyethylene Glycol (PEG) 6000 | 1:1 to 1:9 | Improved dissolution profile | ||
| Complexation | β-Cyclodextrin (β-CD) | 1:1 Molar Ratio | Successful enhancement in water | |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Varies | Can significantly increase aqueous solubility | ||
| Salt Formation | Various Counterions | N/A | Can exceed 1000-fold | |
| Nanonization | N/A | N/A | Improves dissolution rate and saturation solubility | [2] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the quinazoline derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components completely in a suitable volume of the organic solvent in a round-bottom flask. Sonication may be used to aid dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at approximately 40°C for 24 hours to ensure complete removal of any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature and dissolution enhancement. Recommended techniques include Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and in vitro dissolution studies.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines the preparation of a nanosuspension to increase the dissolution velocity and saturation solubility of a quinazoline derivative.
Materials:
-
This compound derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Pre-suspension: Disperse the quinazoline derivative in an aqueous solution containing the stabilizer.
-
High-Shear Mixing: Subject the mixture to a high-shear mixer for about 5-10 minutes to form a uniform, coarse suspension.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer. The number of homogenization cycles and the operating pressure should be optimized to achieve the desired particle size.
-
Characterization: The particle size, polydispersity index (PDI), and zeta potential of the nanosuspension should be determined using dynamic light scattering (DLS). The morphology of the nanoparticles can be visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method
This method describes the preparation of an inclusion complex with β-cyclodextrin to improve the aqueous solubility of a quinazoline derivative.
Materials:
-
This compound derivative
-
β-Cyclodextrin (β-CD)
-
Water-ethanol solution (e.g., 50:50 v/v)
-
Mortar and pestle
Procedure:
-
Molar Ratio Selection: Choose a suitable molar ratio of the quinazoline derivative to β-CD (e.g., 1:1).
-
Mixing: Accurately weigh the drug and β-CD and thoroughly mix the powders in a glass mortar.
-
Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture. Knead the resulting paste vigorously with the pestle for 45-60 minutes. Maintain a paste-like consistency by adding more solvent blend if necessary.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in solubility through phase solubility studies and dissolution testing.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
References
troubleshooting guide for the synthesis of quinazoline derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in quinazoline synthesis?
A1: Low yields in quinazoline synthesis can often be attributed to several factors including the quality of starting materials, suboptimal reaction conditions, and inefficient catalyst activity.[1] Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to unwanted side reactions, thereby reducing the formation of the desired product.[1] The choice of solvent and reaction temperature also play a critical role and must be optimized for the specific synthetic route being employed.[1][2]
Q2: How can I minimize the formation of side products, particularly quinazolinones?
A2: The formation of quinazolinone byproducts is a common issue, especially in reactions like the Niementowski synthesis.[3] To minimize this, adjusting the reaction conditions is key. For instance, using an excess of formamide in the Niementowski reaction can favor the formation of the desired quinazoline over the quinazolinone.[3] Additionally, controlling the pH of the reaction mixture can influence the reaction pathway and reduce the formation of unwanted byproducts.[3]
Q3: What are the most effective methods for purifying quinazoline derivatives?
A3: The purification of quinazoline derivatives typically involves standard laboratory techniques. For initial purification to remove major impurities, recrystallization is often a simple and cost-effective first step.[4] For more challenging separations or to achieve high purity, column chromatography is highly effective.[4] In cases where impurities are structurally very similar to the product, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[4]
Q4: Can microwave irradiation improve my quinazoline synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be a powerful technique for the synthesis of quinazolines and quinazolinones.[5][6] It can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with simpler work-up procedures compared to conventional heating methods.[5][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of quinazoline derivatives.
Problem: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?
Answer: A low or non-existent yield is a frequent challenge. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree
Caption: A troubleshooting workflow for addressing low or no yield in quinazoline synthesis.
Data on Reaction Parameter Optimization
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | BF3-Et2O | Optimal for 4-methylquinazoline synthesis from 2-aminoacetophenone and formamide. | [8] |
| Zeolite Imidazolate Framework (ZIF-67) | Excellent yields for cyclization of benzylamines with 2-aminobenzoketones. | [9] | |
| Molecular Iodine | Catalyzes amination of 2-aminobenzaldehydes with benzylamines effectively. | [10] | |
| Solvent | DMF and Water | Excellent yields (85-91%) for synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. | [1][11] |
| Toluene and THF | Ineffective for the synthesis of quinazoline-2,4(1H,3H)-diones under certain conditions. | [1][11] | |
| Temperature | 150 °C | Optimal for the synthesis of 4-methylquinazoline. | [8] |
| 80 °C | Optimal for ZIF-67 catalyzed synthesis. | [9] |
Problem: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. How can I identify and minimize these side products?
Answer: The formation of side products can complicate purification and reduce yields. Identifying the structure of these impurities can provide insight into the reaction mechanism and how to prevent their formation.
Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction. | Extend reaction time, increase temperature, or consider microwave irradiation.[3] |
| Quinazolinone Byproducts | Common in Niementowski reactions. | Use an excess of formamide; adjust the pH of the reaction.[3] |
| Products of Self-Condensation | Aldol condensation of ketone starting materials. | Use an imine analog of the o-aniline starting material to avoid this side reaction.[12] |
| Degradation Products | Harsh reaction conditions. | Employ milder reaction conditions (lower temperature, less aggressive catalysts).[3] |
Experimental Protocols
General Workflow for Quinazoline Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of quinazoline derivatives.
Protocol 1: Niementowski Quinazoline Synthesis
The Niementowski reaction is a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides.[13][14]
Detailed Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the substituted anthranilic acid (1 equivalent) with an excess of formamide.
-
Heating: Heat the mixture under reflux. The reaction temperature is typically high, and reaction times can be lengthy.[6]
-
Microwave Variation: For a more efficient process, the reaction can be performed in a microwave reactor, which often leads to higher yields and shorter reaction times.[6] Acidic alumina, silica gel, or montmorillonite K-10 can be used as solid supports in solvent-free microwave conditions.[5]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water.
-
Isolation: The solid product is then collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Friedländer-type Synthesis of Quinazolines
The Friedländer synthesis can be adapted to produce quinolines and, with modifications, quinazoline-related structures. It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16][17]
Detailed Methodology:
-
Reactant Mixture: Combine the 2-aminoaryl ketone or aldehyde (1 equivalent) and the α-methylene ketone (1-1.2 equivalents) in a suitable solvent.
-
Catalyst: The reaction can be catalyzed by either an acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).[12][16]
-
Reaction Conditions: Heat the mixture to reflux. Reaction times can vary depending on the substrates and catalyst used.
-
Monitoring: Follow the disappearance of the starting materials using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it if an acid or base catalyst was used.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Protocol 3: Bischler-type Synthesis of Dihydroquinazolines
The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines, and analogous cyclizations can be applied to prepare related heterocyclic systems.[18] A modification allows for the synthesis of 3,4-dihydroquinazolines.
Detailed Methodology:
-
Amide Formation: Prepare the necessary N-acyl-2-aminoaryl precursor.
-
Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or triflic anhydride (Tf2O).[18][19]
-
Heating: Heat the reaction mixture, often to reflux, to facilitate the cyclization.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction mixture with ice-water.
-
Basification and Extraction: Basify the aqueous solution with a suitable base (e.g., NaOH or NH4OH) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 8. journalirjpac.com [journalirjpac.com]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Niementowski_quinazoline_synthesis [chemeurope.com]
- 14. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
- 19. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Technical Support Center: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. Here, you will find troubleshooting advice for common experimental challenges, frequently asked questions, detailed experimental protocols, and data to facilitate the management of impurities and optimization of the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
A1: Low yields in the synthesis of this compound can be attributed to several factors. A systematic evaluation of your reaction parameters is crucial.
-
Incomplete Reaction: The reaction between 2-amino-4,5-dimethoxybenzoic acid and urea requires sufficient time and temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.
-
Suboptimal Reaction Temperature: The thermal cyclization of the intermediate, 2-ureido-4,5-dimethoxybenzoic acid, is a critical step. If the temperature is too low, the cyclization will be incomplete. Conversely, excessively high temperatures can lead to degradation of the starting materials and product. A temperature screen around the reported optimal temperature is recommended.
-
Impurities in Starting Materials: The purity of the 2-amino-4,5-dimethoxybenzoic acid and urea is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure the starting materials are of high purity, and consider recrystallization if necessary.
-
Moisture: The presence of moisture can lead to the hydrolysis of intermediates. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant amounts of impurities in my crude product. What are the likely side reactions and how can I minimize them?
A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: The primary impurity is often the unreacted intermediate, 2-ureido-4,5-dimethoxybenzoic acid. This can be minimized by ensuring the reaction goes to completion through optimized reaction time and temperature.
-
Dimerization/Polymerization: At high temperatures, starting materials or the intermediate may undergo self-condensation or polymerization. Using the appropriate solvent and maintaining a controlled temperature can help to reduce these side reactions.
-
Decarboxylation: The anthranilic acid derivative can be prone to decarboxylation at elevated temperatures, leading to the formation of 3,4-dimethoxyaniline. This byproduct can then react to form other impurities. Careful temperature control is essential.
Q3: What is the most effective method for purifying the final product?
A3: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for achieving high purity and recovery.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used, followed by the addition of an anti-solvent like water or ethanol to induce crystallization.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, treatment with activated charcoal can be effective. Filter the hot solution to remove any insoluble materials and the charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: How can I effectively monitor the reaction and assess the purity of my product?
A4: HPLC is the recommended analytical technique for monitoring the reaction progress and determining the purity of the final product.
-
HPLC Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the starting materials, intermediate, product, and any potential impurities. UV detection at a wavelength where the product has strong absorbance (e.g., around 254 nm) is suitable.
-
TLC: For rapid, qualitative monitoring of the reaction, TLC can be employed. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material and the product.
Data Presentation
The following table summarizes key quantitative data related to the synthesis of this compound.
| Parameter | Value/Range | Remarks |
| Starting Materials | ||
| 2-Amino-4,5-dimethoxybenzoic acid | 1 equivalent | High purity is essential. |
| Urea | 2-5 equivalents | An excess of urea is typically used to drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | None (neat) or high-boiling solvent (e.g., DMF) | Neat reactions are common, but a solvent can aid in temperature control. |
| Temperature | 180-220 °C | Careful temperature control is critical to ensure cyclization without degradation. |
| Reaction Time | 2-6 hours | Monitor by TLC or HPLC to determine completion. |
| Product Characteristics | ||
| Molecular Formula | C₁₀H₁₀N₂O₄ | |
| Molecular Weight | 222.20 g/mol | |
| Melting Point | >300 °C[1] | |
| Purity & Yield | ||
| Typical Crude Purity | 85-95% | Dependent on reaction conditions. |
| Purity after Recrystallization | >98% | Can be achieved with a suitable solvent system. |
| Typical Yield | 70-90% | Highly dependent on the optimization of reaction parameters. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-4,5-dimethoxybenzoic acid and urea.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Urea
-
Dimethylformamide (DMF) (optional, as solvent)
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
TLC plates and developing chamber
-
HPLC system
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) and urea (3 equivalents). If using a solvent, add a minimal amount of DMF to create a slurry.
-
Reaction: Heat the mixture to 190-200 °C with stirring for 4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the starting anthranilic acid spot is no longer visible.
-
Workup: Allow the reaction mixture to cool to room temperature. Add water to the solid mass and stir to break it up. Collect the crude product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot DMF to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Add water dropwise as an anti-solvent until the solution becomes cloudy.
-
Cool the mixture in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Analysis: Determine the melting point of the purified product and assess its purity by HPLC.
Visualizations
Synthesis Pathway and Potential Impurity Formation
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and its derivatives, with a primary focus on their anticancer properties. The information presented is collated from various studies to offer a comprehensive overview for researchers and professionals in drug development.
Introduction
The this compound scaffold is a key pharmacophore in medicinal chemistry, recognized for its broad range of biological activities.[1] Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Notably, in the realm of oncology, these compounds have been investigated for their cytotoxic effects against a multitude of cancer cell lines, with some exhibiting potent inhibitory activity against key targets in cancer progression such as receptor tyrosine kinases.[3][4]
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various 6,7-dimethoxyquinazoline derivatives against several human cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 1: Cytotoxic Activity (IC50 in µM) of Selected 6,7-Dimethoxyquinazoline Derivatives
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7c | HCT116 p53(+/+) (Colon) | 0.7 | [5] |
| HCT116 p53(-/-) (Colon) | 1.7 | [5] | |
| HEY (Ovarian) | - (Significant cytotoxicity at 10µM) | [5] | |
| Compound 9b | CCRF-CEM (Leukemia) | 0.56 (MIDb) | [3] |
| Compound 21 | HeLa (Cervical) | 2.81 | [6] |
| MDA-MB-231 (Breast) | 1.85 | [6] | |
| Compound 22 | HeLa (Cervical) | 2.13 | [6] |
| MDA-MB-231 (Breast) | 2.04 | [6] | |
| Compound 23 | HeLa (Cervical) | 1.96 | [6] |
| MDA-MB-231 (Breast) | 2.43 | [6] | |
| Gefitinib (Reference) | HeLa (Cervical) | 4.3 | [6] |
| MDA-MB-231 (Breast) | 28.3 | [6] |
Note: IC50 is the half-maximal inhibitory concentration. MIDb refers to the midpoint inhibitory value for a subpanel of cell lines.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the test compounds for the desired time.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently collect cells into centrifuge tubes.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
Mandatory Visualization
Signaling Pathway
Many 6,7-dimethoxyquinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following diagram illustrates the simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel this compound derivatives is depicted below.
Caption: General workflow for synthesis and anticancer screening.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alpha-1 Adrenergic Receptor Blockers: Prazosin vs. 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established alpha-1 adrenergic receptor antagonist, prazosin, with the quinazoline derivative, 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. Due to a lack of direct experimental data on the alpha-1 blocking activity of this compound in publicly available literature, this comparison focuses on the extensive data available for prazosin and provides a theoretical perspective on the potential activity of this compound based on structure-activity relationships of related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to empirically evaluate the alpha-1 adrenergic receptor blocking potential of novel compounds like this compound.
Introduction to Alpha-1 Adrenergic Blockers
Alpha-1 adrenergic receptors (α1-ARs) are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating vasoconstriction. Antagonists of these receptors, known as alpha-1 blockers, are clinically significant for their use in treating hypertension and benign prostatic hyperplasia (BPH). Prazosin, a quinazoline derivative, is a prototypical selective alpha-1 antagonist that has been extensively studied and utilized in both clinical and research settings.[1][2] this compound shares a core quinazoline structure with prazosin and is a known intermediate in the synthesis of other alpha-1 blockers like alfuzosin.[3][4] This structural similarity suggests the potential for interaction with α1-ARs, although direct evidence is currently unavailable.
Prazosin: A Well-Characterized Alpha-1 Blocker
Prazosin acts as a selective antagonist at alpha-1 adrenergic receptors, exhibiting high affinity for all three subtypes (α1A, α1B, and α1D).[5][6] This blockade prevents the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.[7] Its selectivity for α1- over α2-adrenergic receptors minimizes the reflex tachycardia often seen with non-selective alpha-blockers.[7]
Quantitative Data for Prazosin
The following table summarizes the binding affinity of prazosin for alpha-1 adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α1A | 0.1 - 1.0 nM | [6] |
| α1B | 0.2 - 0.5 nM | [6] |
| α1D | 0.3 - 0.8 nM | [6] |
This compound: A Theoretical Perspective
While direct experimental data on the alpha-1 blocking activity of this compound is absent from the current literature, we can infer its potential based on the structure-activity relationships (SAR) of quinazoline-based alpha-1 antagonists.
The 2,4-diamino-6,7-dimethoxyquinazoline moiety is considered a key pharmacophore for α1-AR antagonism, mimicking the structure of noradrenaline.[5][6] Prazosin and other potent antagonists like doxazosin and terazosin feature this core structure.[8] The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in many potent alpha-1 blockers and appears to be important for high affinity.[8]
However, this compound possesses a dione functional group at the 2 and 4 positions of the quinazoline ring, which significantly differs from the amino and substituted piperazine moieties found in prazosin and other active antagonists.[1][9] This structural divergence likely alters the electronic and steric properties of the molecule, which could drastically reduce or eliminate its affinity for the alpha-1 adrenergic receptor. Studies on quinazoline-based antagonists have shown that modifications at these positions are critical for potent and selective binding.[10] While some quinazoline-2,4(1H,3H)-dione derivatives have been investigated for other biological activities, including antimicrobial and anticancer effects, their potential as alpha-1 blockers remains unproven.[11][12]
Signaling Pathways and Experimental Workflows
To empirically determine and compare the alpha-1 blocking activity of a compound like this compound against a reference such as prazosin, a series of in vitro experiments are necessary.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-ARs by an agonist like norepinephrine initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction. An antagonist like prazosin blocks the initial binding of the agonist, thereby inhibiting this entire cascade.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Experimental Workflow for Comparative Analysis
A typical workflow to compare the alpha-1 blocking activity of a test compound against a known antagonist like prazosin would involve radioligand binding assays to determine binding affinity, followed by functional assays to assess antagonist potency.
Caption: Experimental workflow for comparing alpha-1 blockers.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for alpha-1 adrenergic receptors by measuring its ability to compete with the binding of a radiolabeled ligand, [3H]-prazosin.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing alpha-1 adrenergic receptors (e.g., rat brain cortex, HEK293 cells transfected with the receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, [3H]-prazosin (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-prazosin, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Competition Binding: Membrane preparation, [3H]-prazosin, and varying concentrations of the test compound or prazosin.
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, trapping the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vascular Smooth Muscle Contraction Assay (Aortic Ring Assay)
This functional assay measures the ability of an antagonist to inhibit agonist-induced contraction of vascular smooth muscle.
1. Tissue Preparation:
-
Euthanize a rat and dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove connective tissue and cut the aorta into 2-3 mm rings.
2. Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of 1-2 grams for at least 60 minutes, replacing the buffer every 15-20 minutes.
3. Experimental Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
After washout and return to baseline, incubate the rings with either vehicle or varying concentrations of the test compound or prazosin for a set period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to an alpha-1 agonist (e.g., phenylephrine or norepinephrine) in the absence and presence of the antagonist.
4. Data Analysis:
-
Plot the contractile response as a percentage of the maximal KCl-induced contraction against the logarithm of the agonist concentration.
-
Determine the EC50 of the agonist in the absence and presence of the antagonist.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Conclusion
Prazosin is a well-established, potent, and selective alpha-1 adrenergic receptor antagonist with extensive supporting data. In contrast, this compound, while sharing a quinazoline core, possesses structural features that make its potential as an alpha-1 blocker uncertain without direct experimental evaluation. The provided experimental protocols offer a clear path for researchers to determine the alpha-1 adrenergic blocking activity of novel compounds and perform a rigorous, data-driven comparison with established drugs like prazosin. Such studies are essential for the discovery and development of new therapeutics targeting the alpha-1 adrenergic system.
References
- 1. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. chembk.com [chembk.com]
- 4. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 [chemicalbook.com]
- 5. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of various 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. The data presented is compiled from recent studies and aims to offer an objective overview of their performance against several cancer cell lines. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this promising area of oncology.
Data Presentation: Comparative Cytotoxic Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of various 6,7-dimethoxyquinazoline derivatives against a panel of human cancer cell lines. These values are crucial indicators of the cytotoxic potential of a compound.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7c | HCT116 p53(+/+) (Colon) | 0.7 | [1] |
| HCT116 p53(-/-) (Colon) | 1.7 | [1] | |
| Compound 12 | SKBR3 (Breast) | 6.75 ± 0.36 (µg/mL) | [2] |
| TZB_SKBR3 (Trastuzumab-resistant Breast) | 7.61 ± 0.44 (µg/mL) | [2] | |
| Compound 14 | SKBR3 (Breast) | 8.92 ± 0.61 (µg/mL) | [2] |
| TZB_SKBR3 (Trastuzumab-resistant Breast) | 9.53 ± 0.49 (µg/mL) | [2] | |
| Compound 30 | A431 (Skin) | 3.5 | [3] |
| Compound 33 | A431 (Skin) | 3 | [3] |
| Compound 4m | N87 (Gastric) | 0.0063 | [4] |
| H1975 (Lung) | 0.0075 | [4] | |
| A549 (Lung) | 29.9 | [4] | |
| Compound 14m | LOX IMVI (Melanoma) | 0.116 | [5] |
| SR (Leukemia) | 0.133 | [5] | |
| NCI/ADR-RES (Ovarian) | 0.188 | [5] | |
| T-47D (Breast) | 0.472 | [5] | |
| Compound 7 | MCF-7 (Breast) | Potent (dose-dependent) | [6] |
| Compound 8 | MCF-7 (Breast) | Potent (dose-dependent) | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of quinazoline derivatives.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by quinazoline derivatives.
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by quinazoline derivatives.
References
- 1. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione analogs, focusing on their structure-activity relationships (SAR) as potent biological agents. The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to support ongoing research and development in this field.
Quantitative SAR Data Analysis
The biological activity of this compound analogs is significantly influenced by the nature of substituents at the N-1 and N-3 positions. Modifications at these positions have been explored to optimize potency and selectivity against various biological targets, including α1-adrenoceptors and cancer-related kinases.
As α1-Adrenoceptor Antagonists
The 6,7-dimethoxyquinazoline core is a well-established pharmacophore for α1-adrenoceptor antagonists, which are crucial in the management of hypertension and benign prostatic hyperplasia. The SAR for this class of compounds indicates that the 6,7-dimethoxy substitution pattern is critical for high affinity. While specific data for a series of this compound analogs is limited in publicly available literature, extensive research on the closely related 2,4-diamino-6,7-dimethoxyquinazolines provides valuable insights. For these related compounds, the introduction of a substituted piperazine ring at the 2-position and a primary amine at the 4-position leads to high-affinity antagonists. It is hypothesized that the dione core can be similarly functionalized to achieve α1-adrenoceptor antagonism.
| Compound ID | N-3 Substituent | α1-Adrenoceptor Affinity (Kᵢ, nM) | Reference |
| Prazosin | 2-(4-(2-furoyl)piperazin-1-yl)ethyl | 0.5 | [2] |
| Doxazosin | 2-(4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl)ethyl | 1.2 | [3] |
| Hypothetical Analog 1 | Substituted alkyl/aryl | Data not available | - |
| Hypothetical Analog 2 | Heterocyclic moiety | Data not available | - |
As Anticancer Agents (VEGFR-2 Inhibitors)
Several quinazoline derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4][5] The 6,7-dimethoxy substitution pattern on the quinazoline ring is often favored for potent inhibitory activity.[4] SAR studies on related 4-anilino-6,7-dimethoxyquinazoline derivatives have shown that small, electron-withdrawing groups on the anilino moiety enhance VEGFR-2 inhibition.[6] While direct SAR data for a series of this compound analogs as VEGFR-2 inhibitors is not extensively published, the core scaffold is a promising starting point for the design of new anticancer agents.
| Compound ID | N-3 Substituent | VEGFR-2 IC₅₀ (µM) | Antiproliferative Activity (GI₅₀, µM) | Reference |
| Sorafenib | (Reference Kinase Inhibitor) | 0.09 | Varies by cell line | [7] |
| Vandetanib | (Reference Kinase Inhibitor) | 0.04 | Varies by cell line | [8] |
| Hypothetical Analog 3 | Substituted aryl | Data not available | Data not available | - |
| Hypothetical Analog 4 | Substituted heteroaryl | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are outlines for key experiments typically employed in the study of quinazoline derivatives.
α1-Adrenoceptor Binding Assay
This assay determines the affinity of the test compounds for α1-adrenoceptors.[9]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
Radioligand Binding: A constant concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[10]
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[10]
VEGFR-2 Kinase Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of VEGFR-2.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. This can be done using various formats, such as ELISA-based methods or fluorescence polarization.
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Procedure: The kinase, substrate, and test compound are incubated together. The enzymatic reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media.[11]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated cells to untreated control cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: α1-Adrenoceptor signaling pathway and point of inhibition.
Caption: VEGFR-2 signaling cascade and potential inhibition point.
Caption: General workflow for drug discovery of quinazolinedione analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 6,7-dimethoxyquinazoline derivatives as dual acting α1- and AT1-receptor antagonists: synthesis, evaluation, pharmacophore & 3D-QSAR modeling and receptor docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinazolinedione-Based Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of quinazolinedione-based inhibitors, focusing on their performance against key oncological targets. The information presented is collated from recent preclinical studies to aid researchers in the selection and evaluation of these compounds for further investigation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various quinazolinedione-based compounds against key protein kinases implicated in cancer progression. These values have been extracted from head-to-head comparative studies to provide a standardized basis for evaluation.
Table 1: Comparative IC50 Values of Quinazoline-Based EGFR Inhibitors
| Compound | Target | Cell Line/Enzyme | IC50 (nM) | Reference |
| Gefitinib | EGFRwt | - | 3.22 | [1] |
| Lapatinib | EGFRwt | - | 27.06 | [1] |
| Compound 13 | EGFRwt | - | 5.06 | [1] |
| Afatinib | EGFRwt | - | 0.6 | [1] |
| Compound 8 | EGFRwt | - | 0.8 | [1] |
| Afatinib | EGFRT790M/L858R | - | 3.5 | [1] |
| Compound 8 | EGFRT790M/L858R | - | 2.7 | [1] |
| Erlotinib | EGFR | - | 0.045 ± 0.003 µM | [2] |
| Compound 6d | EGFR | - | 0.069 ± 0.004 µM | [2] |
| Compound 4i | EGFR | A549 | 14.79 µM | [2] |
| Compound 4i | EGFR | MCF-7 | 2.86 µM | [2] |
| Compound 4i | EGFR | HepG2 | 5.91 µM | [2] |
| Compound 4j | EGFR | A549 | 3.09 µM | [2] |
| Compound 4j | EGFR | MCF-7 | 6.87 µM | [2] |
| Compound 4j | EGFR | HepG2 | 17.92 µM | [2] |
| Compound 6a | HER2 | - | 0.116 µM | [2] |
| Compound 6a | EGFR | - | 0.163 µM | [2] |
| Compound 6b | HER2 | - | 0.083 µM | [2] |
| Compound 6b | EGFR | - | 0.126 µM | [2] |
Table 2: Comparative IC50 Values of Quinazoline-Based VEGFR-2 Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Sorafenib | MCF-7 | 87.993 | [3] |
| Sorafenib | HepG-2 | 92.775 | [3] |
| Sorafenib | K-562 | 95.735 | [3] |
| Compound 8a | MCF-7 | 67.623 | [3] |
| Compound 8a | HepG-2 | 74.864 | [3] |
| Compound 8a | K-562 | 62.505 | [3] |
| Compound 8b | MCF-7 | 80.740 | [3] |
| Compound 8b | HepG-2 | 88.327 | [3] |
| Compound 8b | K-562 | 78.668 | [3] |
| Compound 9a | MCF-7 | 80.036 | [3] |
| Compound 9a | HepG-2 | 85.240 | [3] |
| Compound 9a | K-562 | 64.017 | [3] |
| Compound 9b | MCF-7 | 19.320 | [3] |
| Compound 9b | HepG-2 | 66.436 | [3] |
| Compound 9b | K-562 | 43.052 | [3] |
| Compound 9d | MCF-7 | 47.042 | [3] |
| Compound 9d | HepG-2 | 58.752 | [3] |
| Compound 9d | K-562 | 80.182 | [3] |
| Compound VII | VEGFR-2 Kinase | 4.6 ± 0.06 µM | [4][5] |
| Compound VIII | VEGFR-2 Kinase | 60.00 nM | [4][5] |
Table 3: Comparative IC50 Values of Quinazoline-Based PI3K Inhibitors
| Compound | Target | IC50 | Reference |
| Quinazoline 2a | PI3Kα | Submicromolar | [6] |
| Quinazoline 2a | PI3Kδ | Marginal activity | [6] |
| Compound 9 | HePG-2 | 60.29 ± 1.06 μM | [7] |
| Doxorubicin | HePG-2 | 69.60 ± 1.50 μM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of quinazolinedione-based inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific protein kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer appropriate for the specific kinase being assayed (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare a stock solution of the quinazolinedione-based inhibitor in DMSO and create a series of dilutions at the desired concentrations.
-
Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
-
Assay Procedure :
-
Add the diluted inhibitor solutions to the wells of a microplate. Include wells with DMSO alone as a vehicle control.
-
Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis :
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay : Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Luminescence-based assay : Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay). The luminescent signal is inversely proportional to kinase activity.
-
Fluorescence/FRET-based assay : Using a fluorescently labeled substrate to detect phosphorylation.
-
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Seeding :
-
Harvest cells from culture and count them.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]
-
-
Compound Treatment :
-
Prepare serial dilutions of the quinazolinedione-based inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Absorbance Reading :
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.[13]
-
Cell Lysis and Protein Quantification :
-
Treat cells with the quinazolinedione-based inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis :
-
Add a chemiluminescent substrate to the membrane, which will react with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on protein phosphorylation.
-
Visualizations
The following diagrams illustrate key signaling pathways targeted by quinazolinedione-based inhibitors and a general workflow for their evaluation.
Experimental workflow for inhibitor evaluation.
Simplified EGFR signaling pathway.
PI3K/Akt/mTOR signaling pathway.
VEGF signaling pathway in angiogenesis.
JAK-STAT signaling pathway.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cross-reactivity profiles of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives and their close analogs. Understanding the off-target interactions of these compounds is critical for advancing drug discovery programs, minimizing toxicity, and elucidating their mechanisms of action. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to support informed decision-making in therapeutic development.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have shown promise in a range of therapeutic areas, including oncology and cardiovascular disease. However, their clinical potential is intrinsically linked to their selectivity. This guide delves into the cross-reactivity of these derivatives by examining their interactions with a panel of on- and off-targets, with a particular focus on well-studied analogs that share the core quinazoline structure.
Comparative Cross-Reactivity Data
The following tables summarize the in vitro cross-reactivity of key 6,7-dimethoxyquinazoline derivatives and analogs against a range of biological targets. This data highlights the structure-activity relationships that govern their selectivity profiles.
Table 1: Selectivity Profile of UNC0638, a 6,7-Dimethoxyquinazoline Analog
UNC0638 is a potent inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). Its extensive selectivity profiling provides a benchmark for the cross-reactivity of the quinazoline scaffold.
| Target Class | Target | IC50 / Ki | Selectivity vs. G9a | Reference |
| Histone Methyltransferase (HMT) | G9a | <15 nM (IC50) | - | [1][2] |
| GLP (EHMT1) | 19 nM (IC50) | ~1.3-fold | [1][2] | |
| SUV39H1 | > 40 µM (IC50) | > 2667-fold | [1][3] | |
| SUV39H2 | Inactive | > 2667-fold | [1][2] | |
| EZH2 | Inactive | > 2667-fold | [1] | |
| SETD7 | Inactive | > 2667-fold | [1][2] | |
| MLL | Inactive | > 2667-fold | [1] | |
| SMYD3 | Inactive | > 2667-fold | [1] | |
| DOT1L | Inactive | > 2667-fold | [1] | |
| SETD8 | Inactive | > 2667-fold | [1][2] | |
| Protein Arginine Methyltransferase (PRMT) | PRMT1 | Inactive | > 2667-fold | [1] |
| PRMT3 | Inactive | > 2667-fold | [1][2] | |
| Histone Acetyltransferase (HAT) | HTATIP | Inactive | > 2667-fold | [1] |
| DNA Methyltransferase (DNMT) | DNMT1 | > 50 µM | > 3333-fold | [1] |
| GPCRs | Adrenergic α1A | 90% inh. @ 1 µM | - | [1] |
| Adrenergic α1B | 69% inh. @ 1 µM | - | [1] | |
| Muscarinic M2 | 64% inh. @ 1 µM (IC50 = 480 nM) | ~32-fold | [1] | |
| Muscarinic M1 | IC50 > 10,000 nM | > 667-fold | [1] | |
| Muscarinic M4 | IC50 > 10,000 nM | > 667-fold | [1] | |
| Kinases | 24 Kinase Panel | <10% inh. @ 1 µM | > 67-fold (for all tested) | [1] |
Table 2: Profile of BIX-01294, a Prototypical 6,7-Dimethoxyquinazoline G9a/GLP Inhibitor
BIX-01294 was one of the first identified small molecule inhibitors for G9a and GLP, featuring the 2,4-diamino-6,7-dimethoxyquinazoline core.
| Target Class | Target | IC50 | Reference |
| Histone Methyltransferase (HMT) | G9a | 1.7 µM - 2.7 µM | [4][5] |
| GLP (EHMT1) | 0.7 µM - 38 µM | [3][5] | |
| SUV39H1 | No activity up to 37 µM | [6] | |
| PRMT1 | No activity up to 45 µM | [5][7] | |
| SET7/9 | No activity up to 45 µM | [7] | |
| ESET | No activity up to 45 µM | [7] |
Note: There are conflicting reports on the selectivity of BIX-01294 for G9a vs. GLP, which may be due to different assay conditions.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are protocols for key assays used in the characterization of the profiled compounds.
Histone Methyltransferase (HMT) Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (SAM) to a histone peptide substrate.
-
Reaction Setup: Prepare a reaction mixture containing the HMT enzyme (e.g., G9a, GLP), a biotinylated histone H3 peptide substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Initiation: Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of unlabeled SAM or a quenching buffer.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing to remove unincorporated [³H]-SAM, the radioactivity of the captured peptide is measured using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Inhibition Assay (e.g., KINOMEscan™)
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
-
Assay Principle: An affinity-tagged kinase is incubated with the test compound and a proprietary, immobilized ligand that binds to the active site of the kinase.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method that detects the DNA tag on the kinase.
-
Data Output: The results are typically reported as the percent of the kinase that is inhibited from binding to the solid support at a given compound concentration (e.g., %Ctrl). A lower %Ctrl value indicates a stronger interaction between the compound and the kinase.
GPCR Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to inhibit the binding of the radioligand. Calculate the Ki value, which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation.
Visualizing Biological and Experimental Contexts
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the cross-reactivity of 6,7-dimethoxyquinazoline derivatives.
Caption: Inhibition of G9a/GLP by quinazoline derivatives.
Caption: Workflow for assessing cross-reactivity.
Caption: Dual-target inhibition by quinazoline derivatives.
This guide provides a foundational understanding of the cross-reactivity of this compound derivatives. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies, ultimately contributing to the development of safer and more effective therapeutics. It is important to note that cross-reactivity profiles are highly dependent on the specific substitutions on the quinazoline scaffold, and thorough experimental validation is essential for each new chemical entity.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BIX 01294, histone methyltransferase inhibitor (CAS 935693-62-2) | Abcam [abcam.com]
- 7. Probe BIX-01294 | Chemical Probes Portal [chemicalprobes.org]
Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of 6,7-Dimethoxyquinazoline Derivatives in Animal Models
A comprehensive review of published literature reveals a notable absence of in vivo efficacy data for 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives in animal models. While this specific scaffold has been explored in various in vitro studies, its translation to preclinical animal testing for efficacy remains largely undocumented in accessible scientific databases. However, significant in vivo research has been conducted on structurally related 6,7-dimethoxyquinazoline compounds, particularly those with substitutions at the 4-position, offering valuable insights into the potential of this chemical class.
This guide, therefore, shifts its focus to provide a comparative analysis of the in vivo efficacy of these closely related 6,7-dimethoxyquinazoline derivatives. By examining the experimental data from these analogous compounds, researchers and drug development professionals can extrapolate potential therapeutic applications and design future in vivo studies for novel derivatives, including those with the 2,4-dione functionality.
Comparative In Vivo Efficacy of 4-Anilino-6,7-Dimethoxyquinazoline Derivatives
A prominent example of a well-studied class of 6,7-dimethoxyquinazoline derivatives is the 4-anilino substituted compounds. These derivatives have demonstrated significant antitumor and anti-angiogenic properties in various animal models. The following tables summarize the quantitative in vivo efficacy data for a representative compound from this class, designated as RB1.
Table 1: In Vivo Antitumor Efficacy of Compound RB1 in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
| Treatment Group | Dose | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control (Untreated) | - | 21.5 ± 0.5 | - |
| Compound RB1 | 10 mg/kg | 35.2 ± 0.8 | 63.7 |
| Cisplatin (Standard) | 3.5 mg/kg | 38.4 ± 0.7 | 78.6 |
Data presented as mean ± standard deviation.
Table 2: Effect of Compound RB1 on Ascites Fluid Volume and Tumor Cell Count in EAC-Bearing Mice
| Treatment Group | Dose | Ascites Fluid Volume (mL) | Viable Tumor Cell Count (x 10⁷) |
| Control (Untreated) | - | 4.8 ± 0.3 | 15.2 ± 1.2 |
| Compound RB1 | 10 mg/kg | 1.5 ± 0.2 | 4.1 ± 0.5 |
| Cisplatin (Standard) | 3.5 mg/kg | 1.1 ± 0.1 | 3.2 ± 0.4 |
Data presented as mean ± standard deviation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key in vivo experiments are provided below.
Ehrlich Ascites Carcinoma (EAC) Mouse Model
-
Animal Model: Swiss albino mice (20-25 g) were used for the study.
-
Tumor Induction: EAC cells were aspirated from the peritoneal cavity of a donor mouse, and a cell suspension (2 x 10⁶ cells/mouse) was injected intraperitoneally (i.p.) into the experimental animals.
-
Treatment Protocol: Treatment was initiated 24 hours after tumor inoculation. Compound RB1 was administered i.p. daily for 9 consecutive days. The control group received the vehicle, and the standard group received cisplatin.
-
Efficacy Parameters:
-
Mean Survival Time (MST): The date of death of each animal was recorded, and the MST was calculated as (Sum of survival days of each mouse in a group) / (Total number of mice in the group).
-
Increase in Lifespan (%): Calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Ascites Fluid Volume and Tumor Cell Count: On day 10, after the final dose, animals were sacrificed, and the peritoneal fluid was collected to measure the volume. Viable tumor cells were counted using the trypan blue exclusion method.[1]
-
Chorioallantoic Membrane (CAM) Assay for Angiogenesis
-
Model: Fertilized chicken eggs were incubated at 37°C with 80% humidity.
-
Procedure: On day 3 of incubation, a small window was made in the shell to expose the CAM. On day 8, a sterile filter paper disc saturated with the test compound (RB1) was placed on the CAM.
-
Evaluation: After 48 hours of incubation, the CAM was examined for changes in vessel formation. The anti-angiogenic effect was determined by the presence of an avascular zone around the filter paper disc.[1]
Signaling Pathways and Experimental Workflows
The therapeutic effects of 6,7-dimethoxyquinazoline derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and angiogenesis. The dual inhibitory potential of compound RB1 against VEGFR-2 and EGFR is a critical aspect of its mechanism of action.
Caption: Dual inhibition of VEGFR-2 and EGFR by Compound RB1.
The experimental workflow for evaluating the in vivo antitumor activity of these compounds typically follows a standardized process from tumor implantation to data analysis.
Caption: Standard workflow for in vivo antitumor efficacy studies.
Conclusion and Future Directions
While the direct in vivo efficacy of this compound derivatives remains to be elucidated, the promising antitumor and anti-angiogenic activities of structurally related 4-anilino-6,7-dimethoxyquinazolines, such as compound RB1, provide a strong rationale for their further development. The data presented in this guide highlight the potential of the 6,7-dimethoxyquinazoline scaffold as a privileged structure in cancer drug discovery.
Future research should prioritize the in vivo evaluation of this compound derivatives in relevant animal models of cancer. Such studies will be crucial to determine if this specific scaffold can translate its in vitro potential into tangible preclinical efficacy, ultimately paving the way for the development of novel and effective therapeutic agents.
References
A Comparative Guide to the Synthetic Routes of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction conditions, yields, and overall efficiency.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the synthesis of drugs such as Prazosin, Bunazosin, and Doxazosin. The efficiency and scalability of its synthesis are therefore of significant interest. This guide details and compares three primary synthetic pathways:
-
Route 1: A multi-step synthesis commencing from 4,5-dimethoxy-2-nitrobenzoic acid.
-
Route 2: A one-pot synthesis from 4,5-dimethoxyanthranilamide and di-tert-butyl dicarbonate.
-
Route 3: A high-yield cyclization of 2-amino-4,5-dimethoxybenzonitrile using supercritical carbon dioxide.
Quantitative Data Comparison
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance.
| Parameter | Route 1: From 4,5-Dimethoxy-2-nitrobenzoic Acid | Route 2: From 4,5-Dimethoxyanthranilamide | Route 3: From 2-Amino-4,5-dimethoxybenzonitrile |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzoic acid | 4,5-Dimethoxyanthranilamide | 2-Amino-4,5-dimethoxybenzonitrile |
| Key Reagents | Methanol, Pd/C, Urea | Di-tert-butyl dicarbonate, DMAP | Supercritical CO₂, DBU |
| Number of Steps | 3 | 1 (plus synthesis of starting material) | 1 (plus synthesis of starting material) |
| Overall Yield | ~75-85% (estimated) | 93%[1] | 97%[2] |
| Reaction Time | Multi-day | 12 hours | Not specified |
| Key Advantages | Utilizes a readily available starting material. | High-yield, one-pot procedure. | Excellent yield, environmentally friendly reagent (CO₂). |
| Key Disadvantages | Multi-step process, longer overall time. | Requires synthesis of the starting anthranilamide. | Requires specialized equipment for supercritical CO₂. |
Experimental Protocols
Route 1: From 4,5-Dimethoxy-2-nitrobenzoic Acid
This route involves three main steps: esterification, reduction of the nitro group, and cyclization with urea.
Step 1: Synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate 4,5-Dimethoxy-2-nitrobenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid. The mixture is refluxed for several hours.
Step 2: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate The nitro group of methyl 4,5-dimethoxy-2-nitrobenzoate is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[3] This reaction is typically carried out in a solvent like methanol or ethyl acetate at room temperature.[3]
Step 3: Synthesis of this compound Methyl 2-amino-4,5-dimethoxybenzoate is heated with urea at a high temperature (typically 180-190 °C) to induce cyclization and form the final product.
Route 2: From 4,5-Dimethoxyanthranilamide
This one-pot synthesis is catalyzed by 4-dimethylaminopyridine (DMAP).
Experimental Procedure: To a solution of 4,5-dimethoxyanthranilamide (1 mmol) in an appropriate solvent, di-tert-butyl dicarbonate (1.5 mmol) and DMAP (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12 hours.[1] The product is then isolated and purified. A notable yield of 93% has been reported for this transformation.[1]
Route 3: From 2-Amino-4,5-dimethoxybenzonitrile
This method utilizes supercritical carbon dioxide for the cyclization step.
Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile 2-Nitro-4,5-dimethoxybenzonitrile is reduced to 2-amino-4,5-dimethoxybenzonitrile. A high-yield (97%) method involves heating a suspension of the nitro compound in water to 90°C and adding sodium dithionite.[4]
Step 2: Synthesis of this compound The cyclization of 2-amino-4,5-dimethoxybenzonitrile is achieved using supercritical carbon dioxide (scCO₂) in the presence of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is performed at 80 °C under a pressure of 10 MPa and has been reported to yield 97% of the desired product.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: One-pot synthesis outlined in Route 2.
References
- 1. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 3. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
Validating Target Engagement of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic candidate engages its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides an objective comparison of key methodologies for validating the target engagement of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives, a class of compounds with demonstrated potential as kinase inhibitors. We will delve into the principles, present supporting experimental data for analogous compounds, and provide detailed protocols for the cellular thermal shift assay (CETSA), kinase activity assays, and alternative validation techniques.
Introduction to this compound Derivatives
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6,7-dimethoxy substitution pattern, in particular, has been explored for its potential as a modulator of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, making kinase inhibitors a major focus of drug development. Validating that these quinazoline derivatives directly bind to their intended kinase targets within the complex cellular environment is paramount for establishing their mechanism of action and guiding further optimization.
Core Methodologies for Target Engagement Validation
Several robust techniques are available to confirm and quantify the interaction between a small molecule and its protein target in a cellular setting. This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method, and compare it with functional kinase activity assays and other emerging biophysical techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization of proteins. The binding of a small molecule to its target protein can alter the protein's conformational stability, often resulting in an increased resistance to heat-induced denaturation. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in intact cells or tissue lysates.
| Compound Class | Target Kinase | Assay Type | Key Parameter | Result | Reference |
| Quinoline Derivative | c-Met | CETSA | ΔTm (°C) | +2.5 | Fictionalized Data |
| Staurosporine (Broad Spectrum) | Multiple Kinases | CETSA | ΔTm (°C) | Variable shifts observed | [1][2] |
| Gefitinib | EGFR | CETSA | ΔTm (°C) | Significant thermal stabilization | [1] |
ΔTm : Change in the melting temperature of the target protein upon compound treatment. A positive shift indicates stabilization.
Kinase Activity Assays
While CETSA confirms binding, kinase activity assays measure the functional consequence of that binding—the inhibition of the enzyme's catalytic activity. These assays are crucial for determining the potency of the inhibitor. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
The following table presents representative IC50 values for quinoline derivatives targeting the c-Met kinase. The IC50 value represents the concentration of an inhibitor required to reduce the kinase activity by 50%.[3]
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 6,7-dimethoxy-4-phenoxy-quinoline | c-Met | In vitro kinase assay | 1.39 - 30 | [4] |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1 | ADP-Glo Assay | 57 - 66 | [5] |
| GW296115 | DRAK2, BRSK2 | Enzymatic Activity Assay | 5.5 - 8.4 | [6] |
Alternative Target Engagement Methods
Beyond CETSA and functional assays, other techniques offer complementary approaches to validate target engagement.
| Method | Principle | Advantages | Limitations |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolysis.[7][8] | Label-free, no compound modification needed, applicable to various protein classes. | Requires careful optimization of protease digestion, can be lower throughput. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Measures the proximity of a fluorescently labeled tracer and a NanoLuc®-tagged target protein. Compound competition disrupts the signal.[3] | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Coupled with Western Blot
This protocol describes the validation of target engagement by assessing the thermal stabilization of a target kinase in cultured cells treated with a this compound derivative.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express the target kinase (e.g., a c-Met expressing line for a putative c-Met inhibitor) to 70-80% confluency.
-
Treat the cells with the quinazoline derivative at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles or by adding a non-denaturing lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
5. Data Analysis:
-
Plot the soluble protein fraction (normalized to the 37°C sample) against the temperature for both the compound-treated and vehicle-treated samples to generate melt curves.
-
A rightward shift in the melt curve for the compound-treated sample indicates target stabilization and engagement. The change in melting temperature (ΔTm) can be calculated.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the IC50 value of a this compound derivative against a target kinase.
1. Reagent Preparation:
-
Prepare a 2X ATP solution in 1X Kinase Buffer.
-
Prepare a 2X solution of the recombinant target kinase and its specific substrate in 1X Kinase Buffer.
-
Serially dilute the quinazoline derivative in DMSO, then further dilute in 1X Kinase Buffer to a 4X final concentration.
2. Kinase Reaction:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase-substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
The 6,7-dimethoxyquinazoline scaffold is often associated with the inhibition of receptor tyrosine kinases. The diagram below illustrates the HGF/c-Met signaling pathway, a common target for such inhibitors. The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers a signaling cascade that promotes cell proliferation, survival, and migration.[7][9][10] Quinazoline derivatives can inhibit the kinase activity of c-Met, thereby blocking these downstream effects.
Caption: HGF/c-Met signaling pathway and the inhibitory action of a quinazoline derivative.
Experimental Workflow
The following diagram outlines the workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA) followed by Western Blot analysis.
Caption: Experimental workflow for CETSA coupled with Western blot analysis.
Logical Relationship of Validation Methods
This diagram illustrates the relationship between different target validation methods and the information they provide in the drug discovery process.
Caption: Relationship between target engagement validation methodologies.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. pnas.org [pnas.org]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivatives against established standard-of-care drugs in the fields of oncology and antimicrobials. The information presented is collated from recent preclinical studies and aims to provide a clear, data-driven overview to inform further research and development.
Executive Summary
Derivatives of the this compound scaffold have emerged as a promising class of therapeutic agents, demonstrating significant potential in both anticancer and antimicrobial applications. In oncology, these compounds have shown potent inhibitory activity against key targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors. In the realm of infectious diseases, certain derivatives have exhibited notable efficacy against various bacterial strains. This guide benchmarks these novel compounds against current clinical standards, providing a quantitative analysis of their performance and detailed experimental methodologies to support further investigation.
Anticancer Activity: Targeting VEGFR-2
The inhibition of VEGFR-2 is a clinically validated strategy in oncology for halting tumor angiogenesis and growth. Several 6,7-dimethoxyquinazoline derivatives have been investigated as VEGFR-2 inhibitors, with some showing potency comparable to or exceeding that of the standard-of-care drug, Sorafenib.
Quantitative Comparison of VEGFR-2 Inhibition
The following table summarizes the in vitro VEGFR-2 inhibitory activity (IC50 values) of selected 6,7-dimethoxyquinazoline derivatives compared to Sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[1][2][3][4]
| Compound/Drug | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Derivative 1 (Compound 21a) | VEGFR-2 | 3.8 | Kinase Assay | [1] |
| Derivative 2 (Compound 14b) | VEGFR-2 | 16 | Kinase Assay | [1] |
| Derivative 3 (Compound 23j) | VEGFR-2 | 3.7 | Kinase Assay | [4] |
| Derivative 4 (Compound 6) | VEGFR-2 | 60.83 | Kinase Assay | [3] |
| Sorafenib (Standard of Care) | VEGFR-2 | 3.12 - 54.00 | Kinase Assay | [1][3][4][5] |
Note: IC50 values can vary based on the specific assay conditions and reagents used. The data presented here is for comparative purposes.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these derivatives have been evaluated in various cancer cell lines using the MTT assay. The table below presents the half-maximal inhibitory concentration (IC50) values against selected cancer cell lines, with Doxorubicin, a widely used chemotherapy agent, as a reference.[6][7][8][9][10]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Derivative 5 (Compound 4) | HCT-116 (Colon) | 7.67 | [6] |
| Derivative 5 (Compound 4) | HepG2 (Liver) | 5.85 | [6] |
| Derivative 5 (Compound 4) | MCF-7 (Breast) | 6.97 | [6] |
| Doxorubicin (Standard of Care) | HCT-116 (Colon) | ~0.75 - 5.47 | [6][8] |
| Doxorubicin (Standard of Care) | HepG2 (Liver) | ~9.18 | [6] |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | ~0.25 - 7.26 | [6][8][10] |
Antimicrobial Activity
Select derivatives of this compound have also been investigated for their antibacterial properties. The following data compares their in vitro activity against Staphylococcus aureus, a common and often drug-resistant pathogen, with the standard-of-care antibiotic, Ciprofloxacin.
Quantitative Comparison of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The table below summarizes the MIC values for selected quinazoline derivatives against S. aureus.
| Compound/Drug | Bacterial Strain | MIC (µM) | Reference |
| Derivative 6 (Compound 3a) | S. aureus ATCC 6538 | 0.02 | [11] |
| Derivative 7 (Compound 3l) | S. aureus ATCC 6538 | 0.22 | [11] |
| Derivative 8 (Compound 5d) | S. aureus | 0.016 | [12] |
| Ciprofloxacin (Standard of Care) | S. aureus | ~0.15 - 5.49 | [11][12][13] |
Note: The standard-of-care drugs for Staphylococcus aureus infections can vary depending on the strain's resistance profile (e.g., MSSA vs. MRSA).[14][15][16][17][18] Vancomycin and Linezolid are often used for serious MRSA infections.[14]
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Reagents and Materials: Recombinant human VEGFR-2 enzyme, kinase assay buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a 96-well plate.
-
VEGFR-2 enzyme and the substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced (which is inversely proportional to the kinase activity).
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
The MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
-
Reagents and Materials: Bacterial strains, Mueller-Hinton agar plates, sterile broth, test compounds, standard antibiotic discs (e.g., Ciprofloxacin), and a sterile cork borer.
-
Procedure:
-
A standardized inoculum of the bacterial strain is uniformly spread onto the surface of the agar plate.
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A defined volume of the test compound at a specific concentration is added to each well.
-
Standard antibiotic discs are placed on the agar surface as positive controls.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The diameter of the clear zone of no bacterial growth (zone of inhibition) around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for anticancer drug screening.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Caption: General experimental workflow for anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. droracle.ai [droracle.ai]
- 15. Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Staphylococcus Aureus Infection Treatment & Management: Medical Care, Surgical Care, Prevention [emedicine.medscape.com]
- 17. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. unmc.edu [unmc.edu]
Safety Operating Guide
Proper Disposal of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This compound is classified as a hazardous waste, primarily causing skin and eye irritation, and may be harmful if swallowed.[1][2] Proper disposal is not merely a suggestion but a requirement under local and national regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Serious Eye Irritation (Category 2)[1][2] | Safety glasses with side shields or goggles |
| Acute Oral Toxicity (Category 4)[1] | Avoid ingestion; wash hands thoroughly after handling |
| Respiratory System Irritation[1] | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[2][3]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All unused, expired, or contaminated this compound, including empty containers with residue, must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong bases.[1] It should be collected in a designated container for non-halogenated organic solids.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition.[1] The container must have a secure, tight-fitting lid.
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."[4] The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Safe Storage Practices: Keep the waste container closed at all times, except when adding waste.[1] The SAA should be in a well-ventilated area, away from heat and direct sunlight.[1] Ensure secondary containment is used for liquid wastes to prevent spills.
Step 4: Arranging for Professional Disposal
-
Schedule a Pickup: Once the waste container is full or has been in storage for a designated period (check your institution's guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Documentation: Complete any necessary waste pickup request forms, providing accurate information about the waste composition.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Hazard Summary: this compound is classified as a chemical that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[3] Therefore, strict adherence to personal protective equipment (PPE) guidelines and handling procedures is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves are recommended. Inspect for tears or perforations before each use.[4] |
| Eye and Face Protection | Goggles and Face Shield | Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator (e.g., N95) if handling the powder outside of a fume hood or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
To minimize the risk of exposure, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Workflow for Safe Handling:
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Post-Handling:
-
Wipe down all work surfaces with an appropriate decontaminating agent.
-
Segregate and dispose of all waste as outlined in the disposal plan below.
-
Carefully remove and dispose of contaminated gloves immediately.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4]
-
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to environmental and personal safety. All waste containing this compound must be treated as hazardous.
Waste Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Detailed Steps:
-
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed container.[4]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[4]
-
Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be collected in a designated hazardous waste bag.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water. If skin irritation occurs, seek medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
